Ganolucidic acid A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H44O6 |
|---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
(6R)-6-[(10S,13R,14R,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22,24,34H,8-15H2,1-7H3,(H,35,36)/t16-,17?,20-,22?,24?,28+,29-,30-/m1/s1 |
InChI Key |
XRXBNTYHQXKSAO-WVGLVHINSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC([C@@]2([C@@]1(CC(=O)C3=C2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C)O |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The intricate Biosynthesis of Ganolucidic Acid A in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganolucidic acid A, a pharmacologically significant lanostane-type triterpenoid (B12794562) produced by fungi of the Ganoderma genus, has garnered substantial interest for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.[1] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies. By consolidating current knowledge, this document aims to serve as a comprehensive resource for researchers engaged in the study and metabolic engineering of this valuable secondary metabolite.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the mevalonate (B85504) (MVA) pathway, a conserved route for the synthesis of isoprenoid precursors in fungi.[2][3] This pathway culminates in the formation of lanosterol (B1674476), the universal precursor for all ganoderic acids.[4] Subsequent modifications of the lanosterol backbone through a series of oxidation, reduction, and hydroxylation reactions, primarily catalyzed by cytochrome P450 (CYP450) enzymes, lead to the diverse array of ganoderic acids, including this compound.[5][6]
Upstream Pathway: From Acetyl-CoA to Lanosterol
The initial steps of the pathway, leading to the synthesis of the C30 triterpene precursor lanosterol, are shared with the biosynthesis of ergosterol.[1] This common pathway involves a sequence of enzymatic reactions starting from acetyl-CoA.[4][7] The key enzymes and intermediates in this upstream pathway are summarized below.
Key Enzymes in the Upstream Biosynthetic Pathway:
| Enzyme | Abbreviation | EC Number | Function |
| Acetyl-CoA acetyltransferase | AACT | 2.3.1.9 | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. |
| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | 2.3.3.10 | Condenses acetoacetyl-CoA with acetyl-CoA to form HMG-CoA. |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | 1.1.1.34 | Reduces HMG-CoA to mevalonate; a key rate-limiting enzyme.[3] |
| Mevalonate kinase | MVK | 2.7.1.36 | Phosphorylates mevalonate to mevalonate-5-phosphate. |
| Phosphomevalonate kinase | MPK | 2.7.4.2 | Phosphorylates mevalonate-5-phosphate to mevalonate-5-pyrophosphate. |
| Mevalonate diphosphate (B83284) decarboxylase | MVD | 4.1.1.33 | Decarboxylates mevalonate-5-pyrophosphate to isopentenyl pyrophosphate (IPP). |
| Isopentenyl-diphosphate isomerase | IDI | 5.3.3.2 | Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP). |
| Farnesyl diphosphate synthase | FPS | 2.5.1.10 | Synthesizes farnesyl pyrophosphate (FPP) from IPP and DMAPP. |
| Squalene (B77637) synthase | SQS | 2.5.1.21 | Dimerizes two molecules of FPP to form squalene.[1] |
| Squalene monooxygenase | SE | 1.14.99.7 | Epoxidizes squalene to 2,3-oxidosqualene (B107256). |
| Lanosterol synthase | LS | 5.4.99.7 | Cyclizes 2,3-oxidosqualene to form lanosterol.[1][8] |
Downstream Pathway: From Lanosterol to this compound
The conversion of lanosterol to this compound involves a series of specific modifications, primarily oxidation and hydroxylation reactions. These reactions are largely catalyzed by a diverse family of cytochrome P450 monooxygenases (CYP450s).[5][6] While the exact sequence of all enzymatic steps leading to this compound is still under investigation, several key CYP450s have been identified and functionally characterized.[5][9][10] These enzymes are responsible for the characteristic oxygenation patterns observed in the various ganoderic acid structures.
Regulation of this compound Biosynthesis
The production of this compound is a tightly regulated process influenced by a complex network of genetic and environmental factors.[1][11] Understanding these regulatory mechanisms is crucial for developing strategies to enhance its yield.
Transcriptional Regulation
Several transcription factors have been identified as regulators of ganoderic acid biosynthesis. These include:
-
LaeA: A global regulator of secondary metabolism, LaeA has been shown to positively regulate the expression of genes involved in ganoderic acid biosynthesis.[1] Deletion of the laeA gene leads to a significant reduction in ganoderic acid production.[1]
-
WC-2: A blue light receptor that acts as a positive regulator of ganoderic acid biosynthesis in response to blue light induction.[11]
-
Other Transcription Factors: AreA, PacC, and MADS1 have also been implicated in the regulation of this pathway.[1]
Environmental and Signaling Factors
The biosynthesis of ganoderic acids is also influenced by various environmental cues and signaling molecules:
-
Environmental Factors: Light, temperature, pH, oxygen levels, and nitrogen sources are known to affect ganoderic acid production.[1][11]
-
Signaling Molecules: Reactive oxygen species (ROS), cyclic adenosine (B11128) monophosphate (cAMP), nitric oxide (NO), and Ca2+ are involved in signal transduction pathways that modulate ganoderic acid biosynthesis.[1][11]
Quantitative Data on this compound Biosynthesis
Several studies have reported quantitative data on the effects of genetic modifications on the production of ganoderic acids. This data is crucial for metabolic engineering efforts aimed at increasing yields.
Table 1: Effects of Gene Overexpression on Ganoderic Acid Production
| Gene Overexpressed | Fungal Strain | Fold Increase in Ganoderic Acid Production | Reference |
| Lanosterol synthase (LS) | Ganoderma lingzhi | 2.0-6.1 fold for various ganoderic acids | [8] |
| Squalene synthase (SQS) | Ganoderma lucidum | Enhanced accumulation of total and individual ganoderic acids | [4] |
| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | Ganoderma lucidum | Increased accumulation of ganoderic acids | [4] |
| Farnesyl diphosphate synthase (FPS) | Ganoderma lucidum | Increased production of ganoderic acids | [12] |
| wc-2 | Ganoderma lingzhi | 2.08-2.51 fold for various ganoderic acids under blue light | [11] |
Table 2: IC50 and Ki Values of this compound (GAA) on Human Cytochrome P450 Enzymes
| CYP Isoform | IC50 (μM) | Ki (μM) | Inhibition Type | Reference |
| CYP3A4 | 15.05 | 7.16 | Non-competitive | [13][14] |
| CYP2D6 | 21.83 | 10.07 | Competitive | [13][14] |
| CYP2E1 | 28.35 | 13.45 | Competitive | [13][14] |
Experimental Protocols
This section outlines generalized methodologies for key experiments commonly employed in the study of this compound biosynthesis.
Fungal Culture and Elicitation
-
Culture Conditions: Ganoderma species are typically cultured on potato dextrose agar (B569324) (PDA) for solid culture or in a liquid medium for submerged fermentation.[15][16] The composition of the liquid medium can be optimized for ganoderic acid production and often includes a carbon source (e.g., glucose), a nitrogen source (e.g., peptone), and various mineral salts.[16]
-
Elicitation: To enhance production, various elicitors can be added to the culture medium. For example, aspirin (B1665792) has been shown to induce apoptosis and increase ganoderic acid production.[15] The optimal concentration and timing of elicitor addition need to be determined empirically.[17]
Gene Cloning and Overexpression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from fungal mycelia using standard protocols or commercial kits. First-strand cDNA is then synthesized using a reverse transcriptase.[18]
-
Gene Amplification: The target gene (e.g., ls, sqs) is amplified from the cDNA using polymerase chain reaction (PCR) with gene-specific primers.
-
Vector Construction: The amplified gene is cloned into an appropriate expression vector, often under the control of a strong constitutive promoter.
-
Fungal Transformation: The expression vector is introduced into the host Ganoderma strain using methods such as Agrobacterium tumefaciens-mediated transformation (ATMT) or protoplast transformation.
-
Selection and Verification: Transformed colonies are selected on a medium containing a selective agent (e.g., an antibiotic). Successful integration and expression of the target gene are confirmed by PCR, Southern blotting, and quantitative real-time PCR (qRT-PCR).[18]
Analysis of Gene Expression by qRT-PCR
-
RNA Extraction and cDNA Synthesis: As described in section 4.2.
-
qRT-PCR: The expression levels of target genes are quantified using qRT-PCR with SYBR Green or a probe-based assay.[18] A housekeeping gene (e.g., actin or GAPDH) is used as an internal control for normalization.
-
Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.
Extraction and Quantification of Ganolucidic Acids by HPLC
-
Extraction: Fungal mycelia are harvested, dried, and ground into a fine powder. The powder is then extracted with a solvent such as methanol (B129727) or ethanol.[15]
-
HPLC Analysis: The crude extract is filtered and analyzed by high-performance liquid chromatography (HPLC) on a C18 column.[15] The mobile phase typically consists of a gradient of acetonitrile (B52724) and water containing a small amount of acid (e.g., formic acid).
-
Quantification: Ganolucidic acids are detected by their UV absorbance, typically around 252 nm. The concentration of specific ganoderic acids is determined by comparing the peak areas to a standard curve generated with purified compounds.[15]
Visualizations
Biosynthetic Pathway of this compound
Caption: Overview of the this compound biosynthetic pathway.
Regulatory Network of this compound Biosynthesis
Caption: Regulatory network influencing this compound biosynthesis.
Experimental Workflow for Enhancing this compound Production
Caption: Workflow for genetic engineering to enhance this compound production.
References
- 1. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]
- 2. Current progress in the study on biosynthesis and regulation of ganoderic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]
- 16. ganoderma-market.com [ganoderma-market.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Transcriptome and metabolome analyses reveal transcription factors regulating ganoderic acid biosynthesis in Ganoderma lucidum development [frontiersin.org]
Ganolucidic Acid A: A Technical Whitepaper for Researchers
This technical guide provides an in-depth overview of the physical and chemical properties of Ganolucidic acid A, a prominent lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its structural characteristics, physicochemical data, experimental protocols for its isolation and analysis, and insights into its biological signaling pathways.
Physicochemical Properties
This compound is a highly oxygenated tetracyclic triterpenoid. Its chemical structure and properties are summarized below.
Chemical Structure
(Structural representation of this compound would be placed here in a formal whitepaper)
Systematic Name: (2R,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid[1]
Quantitative Physicochemical Data
The following table summarizes the key quantitative data for this compound and related ganolucidic acids for comparative purposes.
| Property | This compound | Ganolucidic Acid B | Ganolucidic Acid C | Ganolucidic Acid D | Ganolucidic Acid E |
| Molecular Formula | C₃₀H₄₄O₆[1] | C₃₀H₄₆O₆ | C₃₀H₄₆O₇[2] | C₃₀H₄₄O₆[3] | C₃₀H₄₄O₅ |
| Molecular Weight ( g/mol ) | 500.67[1] | 502.7 | 518.7[2] | 500.7[3] | 484.7 |
| CAS Number | 98665-21-5[4] | 98683-75-1 | 100440-27-5[5] | 102607-22-7[6] | 114567-50-9[7] |
| Appearance | Powder[1] | - | - | Crystalline solid | - |
| Melting Point (°C) | Not Available[4] | - | Not Available[5] | Not Available[6] | Not Available[7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1] | - | - | Soluble in Ethanol (B145695), DMSO, Dimethyl formamide (B127407) (~30 mg/ml); Sparingly soluble in aqueous buffers[8] | - |
| Optical Rotation | Not Available[4] | - | Not Available[5] | [α]²⁷D +192 (c, 0.1 in EtOH)[6] | [α]²⁴D +154 (c, 0.1 in MeOH) (Me ester)[7] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and identification of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While complete assigned ¹H and ¹³C NMR data for this compound are not consistently reported in publicly available literature, NMR is a primary tool for the structural determination of lanostane (B1242432) triterpenoids[11][12][13][14][15][16][17]. The spectra are complex due to the large number of protons and carbons in the tetracyclic structure.
-
Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of ketones and carboxylic acids, and C-H bonds within the triterpenoid skeleton[2][18][19][20][21]. Studies on similar ganoderic acids have highlighted peaks in the regions of 3400 cm⁻¹ (O-H stretching), ~1700 cm⁻¹ (C=O stretching), and various peaks in the fingerprint region corresponding to the complex carbon skeleton[19].
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for the mass analysis of ganoderic acids[22][23]. ESI-MS in negative ion mode is often employed, showing a prominent [M-H]⁻ ion[24][25][26]. Fragmentation patterns typically involve the loss of water (H₂O) and carbon dioxide (CO₂) from the molecular ion[23].
Experimental Protocols
The following protocols are synthesized from established methods for the isolation and purification of lanostane-type triterpenoids from Ganoderma lucidum and can be adapted for this compound.
Extraction and Isolation of this compound
This protocol outlines a general procedure for obtaining a triterpenoid-rich fraction from the fruiting bodies of Ganoderma lucidum.
Workflow for Extraction and Isolation of this compound
Caption: A generalized workflow for the extraction and purification of this compound.
Methodology:
-
Raw Material Preparation:
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Clean the material to remove any debris.
-
Grind the dried fruiting bodies into a fine powder (40-60 mesh) to maximize the surface area for extraction.
-
-
Ethanolic Extraction:
-
Macerate the powdered G. lucidum (e.g., 1 kg) with 95% ethanol (e.g., 10 L) at a temperature between 60-80°C for approximately 6 hours with stirring[27].
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times to ensure maximum yield.
-
Combine the ethanolic extracts.
-
-
Concentration:
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Solvent Partitioning for Triterpenoid Enrichment:
-
Suspend the crude ethanolic extract in distilled water.
-
Perform liquid-liquid extraction with a non-polar solvent like ethyl acetate or chloroform. The triterpenoids will preferentially partition into the organic layer.
-
Separate and collect the organic phase. Repeat the extraction on the aqueous phase.
-
Combine the organic fractions and evaporate the solvent to yield a triterpenoid-enriched fraction.
-
-
Purification by Column Chromatography:
-
Prepare a silica (B1680970) gel (200-300 mesh) column packed in a non-polar solvent like chloroform.
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of the starting mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform:acetone or chloroform:methanol gradient[11].
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar Rf values.
-
-
Final Purification by Preparative HPLC:
-
Fractions containing this compound can be further purified by preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acetic or formic acid, e.g., 0.1%) is a common mobile phase.
-
Detection: UV detection at approximately 252 nm is suitable for ganoderic acids[28].
-
Collect the peak corresponding to the retention time of this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Biological Signaling Pathways
This compound has been investigated for its potential therapeutic properties, particularly in the areas of oncology and inflammation. The following diagrams illustrate the key signaling pathways modulated by this compound.
Anti-Cancer Activity: Modulation of the p53-MDM2 Pathway
This compound and its derivatives have been shown to induce apoptosis in cancer cells by modulating the p53 signaling pathway. One of the key mechanisms is the inhibition of the interaction between p53 and its negative regulator, MDM2[29][30][31].
Caption: this compound disrupts the p53-MDM2 feedback loop, leading to apoptosis.
Under normal physiological conditions, the tumor suppressor protein p53 and its E3 ubiquitin ligase, MDM2, form a negative feedback loop to control cell proliferation[32][33]. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and uncontrolled cell growth. This compound is proposed to inhibit the binding of MDM2 to p53, thereby stabilizing p53, allowing it to accumulate in the nucleus and activate downstream target genes that induce apoptosis[29][30][31].
Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway
Ganolucidic acids exhibit anti-inflammatory effects by modulating key inflammatory signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a primary target[34][35][36].
Caption: this compound inhibits the NF-κB signaling pathway to reduce inflammation.
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to the promoters of pro-inflammatory genes, upregulating their expression and leading to the production of inflammatory mediators like TNF-α, IL-6, and COX-2. This compound has been shown to exert its anti-inflammatory effects by inhibiting this pathway, potentially by preventing the activation of the IKK complex, thereby suppressing the downstream inflammatory response.
Conclusion
This compound is a bioactive triterpenoid from Ganoderma lucidum with significant potential for further research and development. This guide provides a foundational understanding of its physicochemical properties, methodologies for its isolation, and its mechanisms of action in key biological pathways. While there are still gaps in the publicly available quantitative data for this compound, the information presented here serves as a valuable resource for scientists working on the discovery and development of natural product-based therapeutics. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its full therapeutic potential.
References
- 1. This compound | CAS:98665-21-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. ganolucidic acid D | C30H44O6 | CID 122201289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB013970) - FooDB [foodb.ca]
- 5. Showing Compound Ganolucidic acid C (FDB019320) - FooDB [foodb.ca]
- 6. Showing Compound Ganolucidic acid D (FDB013966) - FooDB [foodb.ca]
- 7. Showing Compound Ganolucidic acid E (FDB016720) - FooDB [foodb.ca]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.kopri.re.kr [repository.kopri.re.kr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. sdiarticle4.com [sdiarticle4.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. jfda-online.com [jfda-online.com]
- 22. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Structural identification of the metabolites of ganoderic acid B from Ganoderma lucidum in rats based on liquid chromatography coupled with electrospray ionization hybrid ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. excli.de [excli.de]
- 32. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 33. irantypist.com [irantypist.com]
- 34. Anti-inflammatory activity on mice of extract of Ganoderma lucidum grown on rice via modulation of MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Ganolucidic Acid A: A Technical Guide to its Mechanism of Action in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A (GA-A), a lanostane (B1242432) triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its potent anti-tumor activities.[1] Extensive in vitro studies have demonstrated its ability to inhibit proliferation, induce apoptosis, and suppress invasion in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-cancer effects of this compound in cellular models, with a focus on its impact on key signaling pathways, cell cycle regulation, and apoptosis. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development.
Data Presentation
Table 1: Cytotoxicity of this compound (GA-A) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) | Incubation Time (h) | Assay |
| HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | CCK-8 |
| HepG2 | Hepatocellular Carcinoma | 203.5 | 48 | CCK-8 |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | CCK-8 |
| SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48 | CCK-8 |
| MCF-7 | Breast Cancer | 21.1 ± 0.17 µM | Not Specified | MTT |
| HepG2 | Hepatocellular Carcinoma | 36.8 µM | Not Specified | MTT |
Data compiled from multiple sources, specific assay conditions may vary.[1][2]
Table 2: Effect of this compound on Cell Cycle Distribution in Hepatocellular Carcinoma Cells
| Cell Line | Treatment | G0/G1 Phase (%) | G2/M Phase (%) |
| HepG2 & SMMC7721 | Control | Not specified | Not specified |
| HepG2 & SMMC7721 | GA-A | 48.56 | 21.93 |
Data represents the percentage of cells in each phase of the cell cycle after treatment with GA-A.[1]
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-faceted approach that includes the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cell proliferation and survival.
Induction of Apoptosis
GA-A is a potent inducer of apoptosis in various cancer cell lines.[1][3] The apoptotic process initiated by GA-A involves the activation of the caspase cascade, a crucial component of programmed cell death.[1] Specifically, treatment with GA-A leads to an increase in the expression of cleaved caspase-3, a key executioner caspase.[1] The mitochondrial pathway of apoptosis is also implicated, with evidence suggesting the release of cytochrome c into the cytosol and the regulation of Bcl-2 family proteins.[1] GA-A treatment has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[3]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[1] This arrest is mediated by the downregulation of key cell cycle regulatory proteins. Western blot analyses have revealed that GA-A treatment significantly suppresses the expression of Cyclin D1, a protein essential for the G1 to S phase transition.[1] Concurrently, GA-A upregulates the expression of p21, a cyclin-dependent kinase inhibitor.[1]
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. In several cancer models, including glioblastoma, this pathway is constitutively active, promoting tumorigenesis. This compound has been demonstrated to inactivate the PI3K/Akt signaling pathway.[3] Treatment with GA-A leads to a significant reduction in the phosphorylation of Akt, mTOR, and p70S6K, key downstream effectors of the pathway.[3] This inactivation contributes to the observed inhibition of cell growth and induction of apoptosis.[3]
JAK/STAT3 Signaling Pathway
The JAK/STAT3 signaling pathway plays a crucial role in cytokine signaling and is implicated in cancer cell proliferation, survival, and invasion. This compound has been shown to significantly suppress both constitutively activated and IL-6-induced STAT3 phosphorylation in HepG2 cells.[4] This inhibition of STAT3 activation is achieved through the suppression of upstream kinases JAK1 and JAK2.[4] By inhibiting the JAK/STAT3 pathway, GA-A can enhance the chemosensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin.[4]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. While less extensively studied in the context of GA-A, some evidence suggests its involvement. For instance, lucidenic acid, a related triterpenoid, has been shown to inhibit the MAPK/ERK pathway.[5] Further research is needed to fully elucidate the role of GA-A in modulating this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, SMMC7721)
-
96-well plates
-
This compound (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS and resuspend the pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-STAT3, anti-p-STAT3, anti-Cyclin D1, anti-p21, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system. β-actin is typically used as a loading control.
Conclusion
This compound demonstrates significant anti-cancer potential in various cellular models by inducing apoptosis and cell cycle arrest. Its mechanism of action is complex and involves the modulation of multiple key signaling pathways, including the PI3K/Akt and JAK/STAT3 pathways. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic applications of this promising natural compound. Further research is warranted to fully elucidate its complete mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
A Technical Guide to the Biological Activities of Ganolucidic Acid A and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A (GAA), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, and its derivatives have garnered significant scientific interest due to their diverse and potent pharmacological activities. For centuries, Ganoderma lucidum has been a cornerstone of traditional medicine in Asia, and modern research is now elucidating the molecular mechanisms behind its therapeutic effects. This technical guide provides an in-depth overview of the biological activities of this compound and its key derivatives, with a focus on their potential applications in drug discovery and development. We will delve into their anticancer, anti-inflammatory, and antiviral properties, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Anticancer Activities
This compound and its derivatives, notably Ganoderic acid DM (GA-DM) and Ganoderic acid T (GA-T), have demonstrated significant anticancer effects across a range of cancer cell types. These compounds exert their activity through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, while often exhibiting minimal toxicity to non-cancerous cells.[1][2]
Cytotoxicity and Antiproliferative Effects
The cytotoxic and antiproliferative activities of this compound and its derivatives are foundational to their anticancer potential. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.
Table 1: Cytotoxicity of this compound and Its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | P388 | Mouse Leukemia | 7.25 | [3] |
| This compound | SGC7901 | Human Gastric Cancer | 7.25 | [3] |
| This compound | HepG2 | Human Liver Cancer | - | [4] |
| This compound | SMMC7721 | Human Liver Cancer | - | Not specified in search results |
| Ganoderic acid DM | MCF-7 | Human Breast Cancer | - | [5] |
| Ganoderic acid DM | MDA-MB-231 | Human Breast Cancer | - | [5] |
| Ganoderic acid T | 95-D | Human Lung Cancer | - | [6][7] |
| Ganoderic acid T | HCT-116 | Human Colon Cancer | - | [8] |
Note: Some IC50 values were not explicitly stated in the provided search results and are indicated as "-". Further literature review would be required for a comprehensive list.
Induction of Apoptosis
A primary mechanism of the anticancer activity of this compound and its derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway.
For instance, Ganoderic acid T has been shown to induce apoptosis in lung cancer cells by increasing the expression of pro-apoptotic proteins like p53 and Bax, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-3.[6][7][9] Similarly, Ganoderic acid DM induces apoptosis in breast cancer cells, characterized by DNA fragmentation and cleavage of PARP.[5] An amide derivative of this compound, designated as A2, has been shown to induce apoptosis by regulating the p53 signaling pathway and potentially inhibiting the interaction between MDM2 and p53.[10][11][12][13]
Experimental Protocol: Annexin V-FITC Apoptosis Assay
This protocol is a standard method for detecting apoptosis by flow cytometry.
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with this compound or its derivatives for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of propidium (B1200493) iodide (PI) working solution.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Cell Cycle Arrest
This compound and its derivatives can halt the progression of the cell cycle in cancer cells, preventing their proliferation. Ganoderic acid DM, for example, mediates G1 cell cycle arrest in breast cancer cells.[5] This is achieved by downregulating the protein levels of key cell cycle regulators, including CDK2, CDK6, and cyclin D1.[5] Ganoderic acid T also induces G1 phase cell cycle arrest in lung cancer cells.[6][7]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining to analyze the cell cycle distribution.
-
Cell Preparation:
-
Treat cells with the compound of interest and harvest as described for the apoptosis assay.
-
Wash the cells with PBS and fix them in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Inhibition of Metastasis
The spread of cancer cells to distant organs, or metastasis, is a major cause of cancer-related mortality. This compound and its derivatives have been shown to inhibit key processes in metastasis, such as cell migration and invasion. Ganoderic acid T, for instance, has been found to inhibit the invasion of colon and lung cancer cells both in vitro and in vivo.[8][9] This effect is partly attributed to the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[8]
Experimental Protocol: Transwell Migration and Invasion Assay
This assay is used to assess the migratory and invasive potential of cancer cells.
-
Chamber Preparation:
-
For invasion assays, coat the upper surface of a Transwell insert (a porous membrane) with a layer of Matrigel or another extracellular matrix component. For migration assays, the membrane is left uncoated.
-
Pre-hydrate the inserts in a serum-free medium.
-
-
Cell Seeding and Treatment:
-
Seed cancer cells in the upper chamber in a serum-free medium containing the test compound.
-
The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
-
Incubation and Analysis:
-
Incubate the plate for a period sufficient for the cells to migrate or invade through the membrane.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain such as crystal violet.
-
Count the stained cells under a microscope to quantify migration or invasion.
-
Anti-inflammatory Activities
Chronic inflammation is a key driver of many diseases, including cancer. This compound possesses potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α).[14][15] The anti-inflammatory effects of this compound are often mediated through the inhibition of key signaling pathways, particularly the NF-κB pathway.[15][16][17]
Signaling Pathway: this compound and the NF-κB Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
Antiviral Activities
Extracts of Ganoderma lucidum containing triterpenoids have demonstrated antiviral activity against a range of viruses, including herpes simplex virus (HSV), vesicular stomatitis virus (VSV), and human immunodeficiency virus (HIV).[18] Some compounds, including this compound, have been reported to inhibit HIV-1 protease activity.[6] More recently, Lucidenic acid A, a related triterpenoid, has been identified as a potential inhibitor of SARS-CoV-2 entry into host cells by interacting with the human ACE2 receptor, thereby preventing the binding of the viral spike protein.[19]
Other Biological Activities
Hepatoprotective Effects
This compound has shown protective effects on the liver. It can improve liver function in cases of poisoning and may offer protection against both non-alcoholic and alcoholic liver injury by modulating pathways related to fatty acid synthesis and inflammation.[20] One of the mechanisms for its hepatoprotective effect involves the inhibition of the JAK2-STAT3 signaling pathway.[21]
Signaling Pathway: this compound and the JAK/STAT Pathway
Caption: this compound inhibits the JAK/STAT signaling pathway.
Enzyme Inhibition
This compound has been shown to inhibit the activity of certain cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This suggests the potential for drug-drug interactions when this compound is co-administered with other therapeutic agents.
Table 2: Inhibition of Cytochrome P450 Enzymes by this compound
| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| CYP3A4 | 15.05 | 7.16 | Non-competitive | [22][23] |
| CYP2D6 | 21.83 | 10.07 | Competitive | [22][23] |
| CYP2E1 | 28.35 | 13.45 | Competitive | [22][23] |
Experimental Methodologies: A Deeper Dive
This section provides more detailed protocols for key experiments cited in this guide.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for the desired duration.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Workflow Diagram: Western Blotting
Caption: A typical workflow for Western Blotting analysis.
Conclusion
This compound and its derivatives represent a promising class of natural compounds with multifaceted biological activities. Their potent anticancer, anti-inflammatory, and antiviral properties, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further investigation in the context of drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of these fascinating molecules. Further in-depth preclinical and clinical studies are warranted to translate these promising in vitro and in vivo findings into novel therapeutic strategies for a variety of human diseases.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. nanocellect.com [nanocellect.com]
- 4. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro effects of Ganoderic acid A on NF-κB-mediated inflammatory response in caerulein-stimulated pancreatic acinar cells [signavitae.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. docs.research.missouri.edu [docs.research.missouri.edu]
- 22. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 23. clyte.tech [clyte.tech]
Spectroscopic Profile of Ganolucidic Acid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ganolucidic acid A, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting available mass spectrometry and nuclear magnetic resonance (NMR) data, detailed experimental protocols, and a visual representation of the analytical workflow.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. For this compound, the molecular formula has been established as C₃₀H₄₄O₆.[1][2] This composition corresponds to a monoisotopic mass of approximately 500.3138 g/mol .
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₄₄O₆ | [1][2] |
| Exact Mass | 500.31378912 Da | [2] |
| Molecular Weight | 500.7 g/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group/Structural Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl groups (CH₃) | 0.60 - 1.50 | 15.0 - 30.0 |
| Methylene groups (CH₂) | 1.00 - 2.80 | 20.0 - 40.0 |
| Methine groups (CH) | 1.20 - 3.50 | 35.0 - 60.0 |
| Hydroxyl-bearing carbons (C-OH) | 3.20 - 4.50 | 65.0 - 80.0 |
| Olefinic protons/carbons (C=C) | 5.20 - 5.60 | 115.0 - 150.0 |
| Carbonyl carbons (C=O) | - | 195.0 - 220.0 |
| Carboxylic acid carbon (COOH) | - | 170.0 - 185.0 |
Note: These are approximate ranges based on the analysis of similar compounds and are intended for guidance. Actual chemical shifts can vary depending on the solvent and specific stereochemistry.
Experimental Protocols
The following are detailed methodologies representative of the experimental procedures used for the spectroscopic analysis of this compound and related triterpenoids.
Sample Preparation
-
Extraction and Isolation: this compound is typically isolated from the fruiting bodies of Ganoderma lucidum. The dried and powdered material is subjected to solvent extraction (e.g., with methanol (B129727) or ethanol), followed by a series of chromatographic separations, such as column chromatography over silica (B1680970) gel and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.
-
NMR Sample Preparation: For NMR analysis, approximately 1-5 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or methanol-d₄, CD₃OD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).
-
MS Sample Preparation: For mass spectrometry, a dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.
NMR Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance III HD, operating at a proton frequency of 500 MHz or higher. A cryoprobe can be used to enhance sensitivity.
-
¹H NMR: One-dimensional proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer experimental time are required. Typical parameters include a spectral width of 220-250 ppm and a relaxation delay of 2-5 seconds.
-
2D NMR: To aid in the complete structural assignment, a suite of two-dimensional NMR experiments are performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Mass Spectrometry Data Acquisition
-
Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization: ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound. Analysis is typically performed in both positive and negative ion modes to obtain comprehensive data.
-
Data Acquisition: The instrument is operated in full scan mode over a mass-to-charge (m/z) range appropriate for the compound, for instance, m/z 100-1000. For structural fragmentation information, tandem mass spectrometry (MS/MS) experiments can be performed.
Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
Ganolucidic Acid A: A Technical Guide on its Chemistry, Biosynthesis, and Pharmacological Significance in Relation to Other Ganoderic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganolucidic acid A is a prominent member of the ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthetic pathway, and its relationship with other structurally similar ganoderic acids. Furthermore, it delves into the diverse pharmacological activities of this compound, with a focus on its anti-cancer, anti-inflammatory, and hepatoprotective effects. This is substantiated by a compilation of quantitative data, detailed experimental protocols for its isolation and bioactivity assessment, and visual representations of the key signaling pathways it modulates. This document aims to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound and its congeners.
Introduction: The Chemical Landscape of Ganoderic Acids
Ganoderma lucidum, a fungus revered in traditional medicine, is a rich source of a diverse array of bioactive compounds, among which the triterpenoids, particularly the ganoderic acids, are of significant scientific interest.[1] These compounds are derived from a lanostane-type backbone and are characterized by a high degree of oxidation.[1] this compound, a C30 lanostane (B1242432) triterpenoid (B12794562), is a key representative of this class.[2][3] Its chemical structure, along with those of other related ganoderic and ganolucidic acids, forms the basis for their varied biological activities. The structural differences, often subtle variations in functional groups and their stereochemistry, can lead to significant differences in their pharmacological profiles.[4][5]
Chemical Structure and Properties
This compound is chemically defined as (15α)-15-hydroxy-3,11,23-trioxo-Lanost-8-en-26-oic acid.[2] It belongs to the broader class of triterpenoids, which are composed of six isoprene (B109036) units.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H44O6 | [7] |
| Molecular Weight | 500.7 g/mol | [7] |
| IUPAC Name | (6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | [7] |
| CAS Number | 98665-21-5 | [2] |
The relationship between this compound and other ganoderic acids is defined by variations in the oxidation state and substitution patterns on the lanostane skeleton. For instance, Ganolucidic acid C possesses additional hydroxyl groups, while Ganolucidic acid D features a different side chain structure.[8][9] These structural nuances are critical in determining their interaction with biological targets and their overall therapeutic efficacy.
Biosynthesis of this compound
The biosynthesis of ganoderic acids, including this compound, in Ganoderma lucidum follows the mevalonate (B85504) (MVA) pathway.[10] The precursor for all triterpenoids is lanosterol (B1674476), which is synthesized from acetyl-CoA. The conversion of lanosterol to the various ganoderic acids involves a series of complex enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[3][11][12] While the complete biosynthetic pathway to this compound is not yet fully elucidated, a putative pathway has been proposed.[3][12]
Comparative Pharmacological Activities
This compound and its related compounds exhibit a wide spectrum of pharmacological activities. Their therapeutic potential has been investigated in various preclinical models, demonstrating significant anti-cancer, anti-inflammatory, and hepatoprotective effects.
Anti-cancer Activity
This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.[13] Its anti-cancer effects are often attributed to its ability to modulate key signaling pathways involved in cell growth, survival, and metastasis. The cytotoxic effects of this compound and other ganoderic acids are summarized in Table 2.
Table 2: Comparative Cytotoxicity (IC50 values in µM) of this compound and Other Ganoderic Acids on Various Cancer Cell Lines
| Compound | HepG2 (Liver Cancer) | SMMC7721 (Liver Cancer) | MDA-MB-231 (Breast Cancer) | A549 (Lung Cancer) | Source(s) |
| This compound | 187.6 - 203.5 | 139.4 - 158.9 | 163 | - | [13][14] |
| Ganoderic Acid D | - | - | - | 17.3 | [15][16] |
| Ganoderic Acid DM | - | - | - | - | [8] |
Note: IC50 values can vary depending on the experimental conditions, including cell line, incubation time, and assay method.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[17]
Table 3: Comparative Anti-inflammatory Activity of this compound and Other Ganoderic Acids
| Compound | Cell Line | Stimulant | Key Inhibited Mediators | Effective Concentration | Source(s) |
| This compound | RAW 264.7 | LPS | NO, TNF-α, IL-6 | - | [17] |
| Ganoderic Acid C1 | Macrophages | LPS | TNF-α | - | [18] |
Hepatoprotective Effects
Ganoderic acids, including this compound, have shown protective effects against liver injury induced by various toxins. These effects are attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate lipid metabolism.[5]
Molecular Mechanisms and Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with multiple cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[17][19] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[20]
Modulation of the mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Some ganoderic acids have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and autophagy in cancer cells.[5][8]
Activation of the Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.[21] this compound has been identified as an activator of FXR.[21] This activation leads to the regulation of FXR target genes, which may contribute to its hepatoprotective and anti-inflammatory effects.[21][22]
Experimental Protocols
Extraction and Isolation of this compound
The following protocol outlines a general procedure for the extraction and isolation of this compound from the fruiting bodies of Ganoderma lucidum.[23][24][25]
Detailed Methodology:
-
Preparation of Plant Material: Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder.
-
Extraction: The powder is extracted with 80-95% ethanol at room temperature or with heating.[1][24] The extraction is typically repeated multiple times to ensure maximum yield.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: The concentrated extract is suspended in water and partitioned with a nonpolar solvent like chloroform (B151607) to separate the triterpenoid fraction.[24]
-
Column Chromatography: The triterpenoid-rich fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate different classes of compounds.[24]
-
Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.[24]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol describes a common method to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[26][27][28][29]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells + LPS).
-
Griess Assay:
-
Collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Conclusion
This compound stands out as a highly promising bioactive compound from Ganoderma lucidum with a multifaceted pharmacological profile. Its anti-cancer, anti-inflammatory, and hepatoprotective activities are well-documented and are underpinned by its ability to modulate key cellular signaling pathways. The structural relationship between this compound and other ganoderic acids provides a rich platform for structure-activity relationship studies, offering opportunities for the design and synthesis of novel therapeutic agents with enhanced potency and selectivity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this fascinating natural product. Continued research into the biosynthesis, pharmacology, and clinical efficacy of this compound is warranted to fully unlock its potential for the development of new medicines.
References
- 1. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benchchem.com [benchchem.com]
- 8. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ganolucidic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest due to its diverse pharmacological activities. These include anti-tumor, anti-inflammatory, and hepatoprotective effects.[1][2] Accurate and precise quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, standardization, and ensuring therapeutic efficacy in drug development. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.
Experimental Protocols
This section details the necessary materials and procedures for the sample and standard preparation, as well as the HPLC-UV analysis for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Water (deionized or Milli-Q)
-
Ganoderma lucidum powder or extract sample
-
0.22 µm syringe filters
Sample Preparation (Extraction)
-
Accurately weigh 1.0 g of powdered Ganoderma lucidum sample into a conical flask.
-
Add 25 mL of methanol.
-
Perform ultrasonic extraction for 30 minutes in a water bath maintained at 50°C.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
HPLC-UV Analysis
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).[3][4]
-
Column: Zorbax SB-C18 column (4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% aqueous acetic acid (B).
-
Gradient Program:
-
0-15 min: 20-40% A
-
15-30 min: 40-60% A
-
30-40 min: 60-80% A
-
40-45 min: 80-20% A (return to initial conditions)
-
45-50 min: 20% A (equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
Data Presentation
The described HPLC method was validated for its performance. The quantitative data, including retention time, linearity, limit of detection (LOD), limit of quantification (LOQ), precision (as relative standard deviation, RSD), and accuracy (as recovery), are summarized in the table below.
| Parameter | Result |
| Retention Time (min) | Approximately 25.4 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.34 - 1.41 |
| Limit of Quantification (LOQ) (µg/mL) | 1.01 - 4.23 |
| Precision (Intra-day RSD%) | < 2.0% |
| Precision (Inter-day RSD%) | < 3.0% |
| Accuracy (Recovery %) | 97.09% - 100.79% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC quantification of this compound.
Signaling Pathways of Ganolucidic Acid Adot
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Ganolucidic Acid A from Ganoderma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A, a lanostane-type triterpenoid (B12794562) isolated from mushrooms of the Ganoderma genus, is a compound of significant interest due to its wide range of potential pharmacological activities. As a bioactive molecule, obtaining high-purity this compound is crucial for accurate in vitro and in vivo studies, as well as for potential therapeutic applications. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Ganoderma species, primarily Ganoderma lucidum. The methodologies described are compiled from established scientific literature to guide researchers in obtaining this valuable compound for further study and development.
Data Presentation: Comparison of Extraction and Purification Methods
The following tables summarize quantitative data for various extraction and purification methods for this compound and related triterpenoids from Ganoderma species. These values provide a reference for selecting an appropriate method based on desired yield and purity.
Table 1: Comparison of Extraction Methods for Ganolucidic Acids
| Extraction Method | Solvent System | Temperature (°C) | Pressure (psi) | Yield of this compound | Purity | Source(s) |
| Ethanol Extraction | 80% Ethanol in Water | 60 | Ambient | ~35% (total yield from drug) | >85% (crude) | [1][2] |
| Supercritical CO₂ Extraction | Carbon Dioxide with Ethanol Co-solvent | 28 | 1500 | Not specified for this compound | Rich in ganoderic acids | [3] |
| Fermentation | Liquid Culture | Not Applicable | Not Applicable | Variable | Low in mycelium | [4] |
Table 2: Purification Techniques for this compound
| Purification Method | Stationary Phase | Mobile Phase / Eluent | Purity Achieved | Source(s) |
| Silica (B1680970) Gel Column Chromatography | Silica Gel | Chloroform (B151607)/Methanol (B129727) Gradient | Intermediate | [1][2] |
| Sephadex LH-20 Gel Column | Sephadex LH-20 | 51% Methanol in Water | >85% | [1][2] |
| Recrystallization | Methanol | Not Applicable | >97.5% | [1][2] |
Table 3: HPLC Quantification Parameters for this compound
| HPLC System | Column | Mobile Phase | Detection Wavelength | Flow Rate (mL/min) | Source(s) |
| RP-HPLC | C18 | Acetonitrile (B52724) and 0.1% Acetic Acid (gradient) | 252 nm | 1.0 | [5][6] |
| HPLC-DAD | C18 | Acetonitrile and 2% Acetic Acid (gradient) | 252 nm | 0.8 | [7] |
Experimental Protocols
Protocol 1: Ethanol Extraction of this compound
This protocol describes a robust method for extracting this compound from the fruiting bodies of Ganoderma lucidum using ethanol.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
80% (w/w) Ethanol in deionized water
-
Chloroform
-
Methanol
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Rotary evaporator
-
Filtration apparatus
-
Silica gel and Sephadex LH-20 for column chromatography
Procedure:
-
Extraction:
-
Acid-Base Extraction:
-
Dissolve the crude extract in water.
-
Add 5% (w/w) NaHCO₃ to the solution and stir thoroughly.[1][2]
-
Filter the mixture to obtain the filtrate.
-
Extract the acidified filtrate with chloroform (5 times the volume of the filtrate).[1][2]
-
Collect the chloroform layer and concentrate it under reduced pressure.[1][2]
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol details the purification of the crude this compound extract obtained from Protocol 1.
Procedure:
-
Silica Gel Column Chromatography:
-
Sephadex LH-20 Gel Column Chromatography:
-
Further purify the collected crude this compound from the silica gel column on a Sephadex LH-20 normal pressure gel column.[1][2]
-
Elute the column with a 51% (w/w) methanol-water solution until all the crude this compound is eluted.[1][2]
-
Concentrate the eluted fractions under reduced pressure until dry to obtain this compound with a purity of over 85%.[1][2]
-
-
Recrystallization:
Protocol 3: Quantification of this compound by HPLC
This protocol provides a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified this compound sample
-
This compound standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Acetic acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Dissolve the dried, purified this compound sample in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound standard.
-
Inject the sample and quantify the amount of this compound by comparing its peak area to the calibration curve.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Signaling Pathway of this compound: p53-MDM2 Interaction
This compound has been shown to interact with the p53-MDM2 signaling pathway, which is a critical regulator of cell cycle and apoptosis.
Caption: this compound's role in the p53-MDM2 signaling pathway.
Signaling Pathway of this compound: PI3K/Akt/mTOR Pathway
Ganolucidic acids have also been reported to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.
Caption: Ganolucidic Acids' inhibitory effect on the PI3K/Akt/mTOR pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 3. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
Application Notes and Protocols: Cell-Based Assays to Evaluate Ganolucidic Acid A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A (GAA) is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest in oncological research due to its demonstrated anti-tumor properties.[1][2] GAA has been shown to inhibit proliferation, suppress invasion, and induce programmed cell death (apoptosis) in a variety of cancer cell lines, including hepatocellular carcinoma, breast cancer, and leukemia.[3][4][5] The cytotoxic effects of GAA are attributed to its ability to modulate several key signaling pathways involved in cell cycle regulation and apoptosis. This document provides a detailed overview of standard cell-based assays and protocols to effectively evaluate the cytotoxic potential of this compound in an in vitro setting.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 Value | Reference |
| HepG2 | Hepatocellular Carcinoma | CCK-8 | 48 | Varies (Dose-dependent) | |
| SMMC7721 | Hepatocellular Carcinoma | CCK-8 | 48 | Varies (Dose-dependent) | |
| Nalm-6 | Acute Lymphoblastic Leukemia | MTT | 48 | 140 µg/mL | |
| Bel7402 | Liver Cancer | Cytotoxicity Assay | Not Specified | 7.25 µM | |
| SGC7901 | Gastric Cancer | Cytotoxicity Assay | Not Specified | 7.25 µM | |
| PC-3 | Prostate Cancer | MTT Assay | Not Specified | Dose-dependent reduction |
Key Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (GAA)
-
Cancer cell line of interest (e.g., HepG2, Nalm-6)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
GAA Treatment: Prepare serial dilutions of GAA in complete medium. Remove the old medium from the wells and add 100 µL of the GAA dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve GAA) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting cell viability against the log of GAA concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
GAA-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of GAA for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can then be used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
GAA-treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with GAA as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 3 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.
Visualizations: Signaling Pathways and Workflows
Caption: Experimental workflow for evaluating GAA cytotoxicity.
Caption: GAA-induced intrinsic apoptosis pathway.
Caption: GAA-induced G0/G1 cell cycle arrest pathway.
References
- 1. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [mdpi.com]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 5. selleckchem.com [selleckchem.com]
Ganolucidic Acid A: In Vitro and In Vivo Experimental Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A (GAA) is a highly oxidized lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and hepatoprotective effects.[1] This document provides detailed application notes and protocols for studying the effects of this compound in both in vitro and in vivo experimental models, with a focus on its anti-cancer properties. The methodologies outlined here are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential and mechanism of action of this promising natural compound.
Data Presentation: Quantitative Effects of this compound
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key data points from published studies.
Table 1: Cytotoxicity of this compound (IC50 Values) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method | Reference |
| HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | CCK-8 | [2] |
| HepG2 | Hepatocellular Carcinoma | 203.5 | 48 | CCK-8 | [2] |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | CCK-8 | [2] |
| SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48 | CCK-8 | [2] |
| Nalm-6 | Leukemia | ~316 (140 µg/mL) | 48 | MTT | [3] |
| MCF-7 | Breast Cancer | >50 | 48 | Not Specified | [4] |
| SJSA-1 | Osteosarcoma | <50 | 72 | Not Specified | [4] |
Table 2: Induction of Apoptosis by this compound in Human Cancer Cell Lines
| Cell Line | GAA Concentration (µM) | Treatment Time (h) | Apoptosis Rate (%) (Early + Late) | Method | Reference |
| HepG2 | 100 | 48 | ~25% | Annexin V/PI | [2] |
| SMMC7721 | 75 | 48 | ~20% | Annexin V/PI | [2] |
| Nalm-6 | ~316 (140 µg/mL) | 48 | Significantly induced | Annexin V/PI | [3] |
Table 3: In Vivo Anti-Tumor Efficacy of Ganoderic Acids
| Animal Model | Cancer Type | Compound | Dosage & Route | Tumor Growth Inhibition | Reference |
| Athymic mice | Human solid tumors | Ganoderic Acid T | Not specified | Suppressed tumor growth | [5] |
| C57B/6 mice | Lewis Lung Carcinoma | Ganoderic Acid T | Not specified | Suppressed tumor growth and metastasis | [6] |
| BALB/c mice | Colon Carcinoma (CT26) | Ganoderic Acid (crude) | 50 mg/kg, i.p. | Significantly inhibited tumor growth | [7] |
In Vitro Experimental Protocols
Cell Viability Assessment (MTT/CCK-8 Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, SMMC7721)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (GAA) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO (for dissolving formazan (B1609692) crystals in MTT assay)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
GAA Treatment: Prepare serial dilutions of GAA in culture medium. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the GAA-containing medium. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8] Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[2]
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm for the MTT assay or 450 nm for the CCK-8 assay using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of GAA that inhibits cell growth by 50%).
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol quantifies the number of apoptotic and necrotic cells after treatment with GAA using flow cytometry.
Materials:
-
Cancer cell lines
-
GAA
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with GAA at the desired concentrations for the specified time. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis
This protocol determines the effect of GAA on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
GAA
-
70% Ethanol (B145695) (ice-cold)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with GAA as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[1] Incubate at 4°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution.[1]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways, such as PI3K/Akt/mTOR, which are often modulated by GAA.[1]
Materials:
-
Cancer cell lines
-
GAA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-mTOR, anti-p-mTOR, anti-NF-κB, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with GAA, then wash with cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling with Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Experimental Protocols
Xenograft Tumor Model in Mice
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), 6-8 weeks old
-
Cancer cell line (e.g., CT26, HepG2)
-
Sterile PBS
-
Matrigel (optional)
-
This compound (for administration)
-
Vehicle for GAA (e.g., 0.5% carboxymethyl cellulose, 5% Tween 80 in saline)
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Cell Preparation: Culture the cancer cells and harvest them during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them at a concentration of 1 x 10⁷ cells/mL in PBS or a 1:1 mixture of PBS and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
GAA Administration:
-
Preparation: Prepare the GAA solution in the appropriate vehicle.
-
Dosage and Route: Administer GAA to the treatment group via oral gavage or intraperitoneal (i.p.) injection. A typical dose might be in the range of 25-50 mg/kg/day.[7][10] The control group should receive an equivalent volume of the vehicle.
-
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.[9]
-
Monitoring Animal Health: Monitor the body weight and general health of the mice throughout the experiment.
-
Endpoint and Tissue Collection: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and collect them for further analysis (e.g., histopathology, immunohistochemistry, western blotting). Other organs can also be collected to assess for metastasis or toxicity.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
Caption: General experimental workflow for in vitro studies of this compound.
Caption: Experimental workflow for in vivo xenograft tumor model studies.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. mdpi.com [mdpi.com]
- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. Ganoderic acid A ameliorates non-alcoholic streatohepatitis (NASH) induced by high-fat high-cholesterol diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
Ganolucidic Acid A: Application Notes and Protocols for Analytical Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It is one of the most abundant and bioactive compounds among the ganoderic acids.[1][2] Modern pharmacological studies have demonstrated a wide range of biological activities for this compound, including anti-inflammatory, antioxidant, and antitumor effects.[1][2] These properties make it a compound of significant interest for pharmaceutical research and drug development.
This document provides detailed application notes and protocols for the use of this compound as an analytical standard. It includes its physicochemical properties, analytical methodologies for quantification, and an overview of its known biological signaling pathways.
Physicochemical Properties of this compound
Accurate characterization of the analytical standard is crucial for obtaining reliable and reproducible experimental results. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 81907-62-2 | [3] |
| Molecular Formula | C₃₀H₄₄O₇ | [1] |
| Molecular Weight | 516.67 g/mol | [4] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[5] | |
| Storage Conditions | Store as a powder at -20°C. For long-term storage, it is recommended to keep it in a tightly sealed container, protected from light and moisture. Stock solutions should be stored at -80°C. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or Formic acid (HPLC grade)
-
0.2 µm syringe filters
3.1.2. Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to final concentrations ranging from 1 to 100 µg/mL.
3.1.3. Sample Preparation (from Ganoderma lucidum extract)
-
Accurately weigh about 1 g of powdered Ganoderma lucidum sample into a flask.
-
Add 20 mL of a suitable solvent (e.g., 95% ethanol or ethyl acetate).[6]
-
Perform ultrasonic extraction for 30 minutes.[6]
-
Repeat the extraction process twice, combining the extracts.
-
Filter the combined extract and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol (e.g., 10 mL).[7]
-
Filter the solution through a 0.2 µm syringe filter into an HPLC vial before injection.
3.1.4. HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Agilent Zorbax XDB C18, 250 mm × 4.6 mm, 5 µm)[8][9] |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% aqueous Acetic Acid or Formic Acid (B)[8][9] |
| Gradient Program | Optimized based on the specific column and system. A typical gradient could be: 0-35 min, 25-35% A; 35-45 min, 35-45% A; 45-90 min, hold at a higher percentage of A.[7] |
| Flow Rate | 0.5 - 1.0 mL/min[7][8] |
| Column Temperature | 20-30°C[7][8] |
| Detection Wavelength | 252 nm or 254 nm[6][9] |
| Injection Volume | 20 µL[8] |
3.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) for the Analysis of this compound
This protocol provides a sensitive and selective method for the analysis of this compound using LC-MS.
3.2.1. Materials and Reagents
-
Use LC-MS grade solvents and reagents as listed in the HPLC protocol.
3.2.2. Preparation of Standard and Sample Solutions
-
Follow the same procedures as described in the HPLC protocol (Section 3.1.2 and 3.1.3).
3.2.3. LC-MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18)[10] |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in water[10] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30-40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole or ion trap mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in negative ion mode[7][8] |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis |
| Precursor Ion (m/z) | [M-H]⁻ |
| Product Ions (m/z) | To be determined by infusion of the standard. Common losses include H₂O and CO₂.[7] |
| Collision Energy | To be optimized for the specific instrument and precursor/product ion pair. |
3.2.4. Data Analysis
-
Qualitative Analysis: Identify this compound based on its retention time and the presence of the specific precursor and product ions.
-
Quantitative Analysis: Use the MRM method with the optimized precursor/product ion transitions. Construct a calibration curve and determine the concentration in samples as described for the HPLC method.
Biological Activities and Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for researchers in drug discovery and development.
Inhibition of the NF-κB Signaling Pathway
This compound has been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[11] This inhibition is thought to be a primary mechanism behind its anti-inflammatory and anti-cancer properties.
Caption: this compound inhibits the NF-κB pathway.
Modulation of the JAK/STAT Signaling Pathway
This compound can suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[12] This pathway is crucial for cytokine signaling, and its dysregulation is implicated in various inflammatory diseases and cancers.
Caption: this compound inhibits the JAK/STAT pathway.
Inactivation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. This compound has been shown to inactivate this pathway, contributing to its anti-cancer effects.[6]
Caption: this compound inhibits the PI3K/Akt pathway.
Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a research setting.
Caption: General workflow for this compound analysis.
Conclusion
This compound is a valuable natural product with significant therapeutic potential. The use of a well-characterized analytical standard is essential for accurate and reproducible research in pharmacology and drug development. The protocols and information provided in this document are intended to serve as a comprehensive resource for scientists working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ganoderma-market.com [ganoderma-market.com]
- 9. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ganolucidic Acid A in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A (GA-A), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention in oncological research for its potential as a multi-target antitumor agent.[1][2] Extensive in vitro studies have demonstrated its efficacy in inhibiting cancer cell proliferation, inducing programmed cell death (apoptosis), and triggering autophagy in a variety of cancer types.[1][3][4] Furthermore, GA-A has been shown to suppress tumor cell invasion and metastasis, highlighting its potential to address multiple hallmarks of cancer.[1] This document provides a comprehensive overview of the applications of GA-A in cancer research, including detailed experimental protocols and a summary of its effects on various cancer cell lines.
Mechanism of Action
This compound exerts its anticancer effects through the modulation of several critical signaling pathways. Its primary mechanisms include the induction of apoptosis and autophagy, as well as the inhibition of cell proliferation and invasion.
1. Induction of Apoptosis and Autophagy:
GA-A is a potent inducer of apoptosis in cancer cells.[1][3] This is achieved through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c, activation of caspases 3 and 9, and an increase in the pro-apoptotic protein Bax.[1][5] Concurrently, it can decrease the levels of the anti-apoptotic protein Bcl-2.[3] In some cancer cell types, such as human glioblastoma and leukemia, GA-A also triggers autophagy, a cellular self-degradation process, as evidenced by increased levels of autophagy markers like beclin 1 and LC3 II.[3][4]
2. Inhibition of Key Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: A significant mechanism of GA-A's action is the inactivation of the PI3K/Akt/mTOR signaling cascade.[3][6] This pathway is crucial for cell survival, proliferation, and growth. GA-A has been shown to reduce the phosphorylation of Akt, mTOR, and p70S6K, leading to downstream effects like decreased cyclin D1 expression.[3]
-
MAPK Pathway: GA-A can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[6] While the specific effects can be cell-type dependent, it has been shown to downregulate the Ras/MAPK signaling pathway.[6]
-
NF-κB and AP-1: In breast cancer cells, GA-A has been demonstrated to suppress the activity of transcription factors NF-κB and AP-1, which are critical for cell growth and invasion.[1]
3. Cell Cycle Arrest:
GA-A can induce cell cycle arrest, primarily at the G0/G1 phase.[1] This is often associated with the downregulation of key cell cycle regulatory proteins like cyclin D1 and the upregulation of cyclin-dependent kinase inhibitors such as p21.[1]
4. Inhibition of Topoisomerases:
Some related ganoderic acids, like Ganoderic acid X, have been shown to inhibit topoisomerases I and II, enzymes essential for DNA replication.[1][5][7] This action leads to the inhibition of DNA synthesis and contributes to apoptosis.
Quantitative Data Summary
The following tables summarize the reported cytotoxic effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | [1] |
| HepG2 | Hepatocellular Carcinoma | 203.5 | 48 | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48 | [1] |
| Nalm-6 | Human Leukemia | 140 µg/mL | 48 | [8] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathways in Cancer Cells.
Caption: General Experimental Workflow for GA-A Studies.
Experimental Protocols
The following are detailed protocols for key experiments commonly used to investigate the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (CCK-8 or MTT)
Objective: To determine the cytotoxic effect of GA-A on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
GA-A Treatment: Prepare serial dilutions of GA-A in culture medium from a stock solution. The final concentration of DMSO should be kept below 0.1%. Remove the old medium from the wells and add 100 µL of medium containing various concentrations of GA-A. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Afterwards, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after GA-A treatment.
Materials:
-
Cancer cells treated with GA-A
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with GA-A at desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 3: Transwell Invasion Assay
Objective: To assess the effect of GA-A on the invasive potential of cancer cells.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel
-
Serum-free medium and medium with serum
-
Cotton swabs
Procedure:
-
Chamber Preparation: Coat the upper surface of the Transwell inserts with diluted Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend GA-A-treated and control cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Incubate for 24-48 hours.
-
Cell Removal: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of invaded cells in several random fields under a microscope.
Protocol 4: Western Blot Analysis
Objective: To determine the effect of GA-A on the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Materials:
-
GA-A treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for Akt, p-Akt, Caspase-3, Bcl-2, Bax, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Conclusion
This compound is a promising natural compound with multifaceted anti-cancer properties. Its ability to induce apoptosis and autophagy, inhibit cell proliferation and invasion, and modulate key oncogenic signaling pathways makes it a valuable tool for cancer research and a potential candidate for future therapeutic development. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound in the fight against cancer.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 7. Ganoderic acid X, a lanostanoid triterpene, inhibits topoisomerases and induces apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 9. Anti-Tumor Activity of Atractylenolide I in Human Colon Adenocarcinoma In Vitro [mdpi.com]
Investigating the anti-inflammatory effects of Ganolucidic acid A
Application Notes and Protocols for Researchers
Ganolucidic acid A (GAA), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent anti-inflammatory effects are particularly noteworthy. These application notes provide a comprehensive overview of the anti-inflammatory properties of GAA, its mechanism of action, and detailed protocols for its investigation in a research setting. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), these pathways become activated, leading to the transcription and release of inflammatory mediators. GAA has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the nuclear translocation of the p65 subunit.[2][3] Additionally, GAA can suppress the phosphorylation of key proteins in the MAPK cascade, further attenuating the inflammatory response.[4][5]
Data Presentation: Anti-inflammatory Activity of this compound
The following table summarizes the quantitative data on the inhibitory effects of this compound on various inflammatory markers.
| Assay | Cell Line | Stimulus | Key Findings | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Significant inhibition of NO production. | |
| TNF-α Production | Primary Mouse Microglia | LPS | Concentration-dependent decrease in TNF-α release. | |
| IL-6 Production | Primary Mouse Microglia | LPS | Significant reduction in IL-6 levels. | |
| IL-1β Production | Primary Mouse Microglia | LPS | Marked decrease in IL-1β release. | |
| M1 to M2 Polarization | BV2 Microglial Cells | LPS | Promoted the conversion from pro-inflammatory M1 to anti-inflammatory M2 status. | |
| Protein Denaturation | In vitro | Heat | Inhibition of protein denaturation with an IC50 of 13 µg/mL. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well for NO and viability assays, 24-well for ELISA, 6-well for Western blot) at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µg/mL) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for phosphorylation studies). Include appropriate vehicle and positive controls.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
In a new 96-well plate, add 100 µL of supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: ELISA is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions carefully.
-
Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
After another incubation and wash step, add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation levels of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
By following these protocols, researchers can effectively investigate and quantify the anti-inflammatory effects of this compound and elucidate its underlying molecular mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Ganolucidic Acid A: Application Notes and Protocols for Therapeutic Agent Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A (GAA) is a highly oxidized lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. For centuries, Ganoderma lucidum has been a cornerstone of traditional Asian medicine, revered for its diverse therapeutic properties. Modern scientific investigation has identified ganolucidic acids, with GAA being a prominent member, as key bioactive constituents responsible for many of these effects. Accumulating evidence highlights the potential of GAA as a therapeutic agent in various pathological conditions, including cancer, inflammation, and neurological disorders.[1]
These application notes provide a comprehensive overview of the therapeutic potential of this compound, complete with detailed experimental protocols and data presented for easy interpretation. The information is intended to guide researchers in designing robust studies to further explore the efficacy, mechanisms of action, and potential clinical applications of this promising natural compound.
Therapeutic Potential and Mechanism of Action
This compound exhibits a broad spectrum of pharmacological activities, primarily attributed to its ability to modulate key intracellular signaling pathways.
Anticancer Activity
GAA has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines. Its anticancer mechanisms include:
-
Induction of Apoptosis: GAA triggers programmed cell death by activating the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and the subsequent activation of initiator and effector caspases, including caspase-9 and caspase-3.[2][3]
-
Cell Cycle Arrest: GAA can induce cell cycle arrest, preventing cancer cell proliferation.[2]
-
Inhibition of Invasion and Metastasis: Studies have shown that GAA can suppress the invasive and metastatic potential of cancer cells.[2]
-
Modulation of Signaling Pathways: GAA exerts its anticancer effects by targeting critical signaling pathways often dysregulated in cancer, most notably the PI3K/Akt and NF-κB pathways.
Anti-inflammatory Activity
GAA possesses potent anti-inflammatory properties, making it a candidate for the treatment of various inflammatory conditions. Its mechanisms of action include:
-
Inhibition of Pro-inflammatory Mediators: GAA significantly inhibits the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also downregulates the expression of enzymes involved in the inflammatory response, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of GAA are largely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Neuroprotective and Hepatoprotective Effects
Emerging research suggests that GAA may also have protective effects on the nervous and hepatic systems, although the underlying mechanisms are still under investigation.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | CCK-8 | 187.6 | 24 | |
| 203.5 | 48 | ||||
| SMMC7721 | Hepatocellular Carcinoma | CCK-8 | 158.9 | 24 | |
| 139.4 | 48 | ||||
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | Not Specified | |
| DU145 | Prostate Cancer | WST-1 | ~250-270 ppm (crude extract) | 48 |
Note: Further research is required to establish a more comprehensive panel of IC50 values across a wider range of cancer cell lines.
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Parameter Measured | Effect of GAA | Concentration | Reference |
| RAW 264.7 Macrophages | LPS | TNF-α production | Inhibition | 10-100 µg/mL | |
| Primary Mouse Microglia | LPS | TNF-α, IL-6, IL-1β release | Significant Inhibition | 10, 20, 50, 100 µg/mL | |
| BV2 Microglia | LPS | TNF-α, IL-6, IL-1β expression | Significant Inhibition | Not Specified |
Note: Quantitative data on the percentage of inhibition or IC50 values for anti-inflammatory effects are areas for further investigation.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (GAA) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of GAA in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the GAA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest GAA concentration).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the GAA concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with GAA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of GAA for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis of Signaling Proteins
This protocol is for the detection of changes in the expression and phosphorylation status of key proteins in signaling pathways (e.g., PI3K/Akt, NF-κB) following treatment with this compound.
Materials:
-
Cells treated with GAA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-GSK-3β, anti-GSK-3β, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After treatment with GAA, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Visualizations
References
Application Notes and Protocols: Chemical Synthesis and Modification of Ganolucidic Acid A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis and modification of Ganolucidic acid A (GAA), a bioactive triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This document details protocols for the synthesis of GAA amide derivatives, summarizes their biological activities, and explores their mechanisms of action through various signaling pathways.
Introduction
This compound (GAA) is a highly oxygenated lanostane-type triterpenoid and one of the most abundant bioactive compounds found in Ganoderma lucidum.[1] GAA has garnered significant attention for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1] However, the therapeutic potential of GAA is sometimes limited by its relatively low activity.[2] To address this, researchers have focused on the chemical modification of GAA to enhance its potency and explore its structure-activity relationships. This document focuses on the synthesis of amide derivatives of GAA and their impact on key cellular signaling pathways implicated in cancer and inflammation.
Chemical Synthesis and Modification
While the total chemical synthesis of this compound is a complex endeavor, it is most commonly obtained through extraction from Ganoderma lucidum. The focus of current research lies in the semi-synthesis of more potent derivatives from this natural precursor. A prevalent modification strategy involves the amidation of the carboxylic acid group at the C-26 position.
Experimental Protocol: Synthesis of this compound Amide Derivatives
This protocol describes a general method for the synthesis of this compound amide derivatives.[2]
Materials:
-
This compound (GAA)
-
Desired primary or secondary amine (e.g., n-butylamine, p-toluidine, p-chlorobenzylamine)
-
2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU)
-
N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Methanol (B129727) (MeOH)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chambers
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: To the stirred solution, add 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (GAA) is consumed (typically 0.5-2 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide derivative.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound amide derivatives.
Quantitative Data on Biological Activity
The modification of this compound into amide derivatives has been shown to significantly enhance its anti-proliferative activity against various cancer cell lines.
| Compound | Amine Moiety | Yield (%) | MCF-7 Cell Viability (%) @ 50 µM | HepG2 Cell Viability (%) @ 50 µM | SJSA-1 Cell Viability (%) @ 50 µM |
| GAA | - | - | ~85 | ~90 | ~95 |
| A2 | n-Butylamine | 65.6 | ~60 | ~45 | ~30 |
| A3 | p-Toluidine | 30.3 | ~80 | ~75 | ~85 |
| A5 | 4-Methylbenzylamine | 91.9 | ~65 | ~50 | ~60 |
| A6 | 4-Fluorobenzylamine | 90.2 | ~37 | ~40 | ~55 |
| A7 | 4-Chlorobenzylamine | 94.1 | ~50 | ~40 | ~45 |
| A8 | 3,5-Dichlorobenzylamine | 96.5 | ~55 | ~45 | ~50 |
| A9 | 2-Aminoindane | 94.4 | ~50 | ~40 | ~40 |
| A10 | 4-Methylphenethylamine | 85.6 | ~70 | ~60 | ~75 |
Data summarized from Jia et al., 2023.[2]
Signaling Pathway Modulation
This compound and its derivatives exert their biological effects by modulating several key signaling pathways involved in cell growth, proliferation, apoptosis, and inflammation.
p53-MDM2 Signaling Pathway
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. Disruption of the p53-MDM2 interaction is a promising strategy for cancer therapy.
GAA and its amide derivatives have been shown to interact with MDM2, thereby inhibiting the p53-MDM2 interaction and leading to the accumulation and activation of p53.[2] This, in turn, induces apoptosis in cancer cells. The amide derivative A2, in particular, has demonstrated a stronger binding affinity for MDM2 (KD = 1.68 µM) compared to the parent compound GAA (KD = 12.73 µM).[2]
Caption: GAA and its derivatives inhibit MDM2, leading to p53-mediated apoptosis.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers.
This compound has been reported to inhibit the PI3K/AKT pathway, leading to decreased proliferation and induction of apoptosis and autophagy in cancer cells.[3] The inhibition of this pathway by GAA derivatives is an active area of research, with the potential for developing targeted cancer therapies.
Caption: GAA and its derivatives can inhibit the pro-survival PI3K/AKT pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Chronic activation of the NF-κB pathway is associated with various inflammatory diseases and cancers.
This compound has been shown to suppress the activation of NF-κB, thereby exerting anti-inflammatory effects. This is a significant area of interest for the development of novel anti-inflammatory drugs based on GAA scaffolds.
Caption: GAA and its derivatives can suppress inflammation by inhibiting the NF-κB pathway.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.
This compound has been found to inhibit the JAK/STAT pathway, particularly the phosphorylation of JAK2 and STAT3.[4] This inhibition contributes to its anti-cancer and anti-inflammatory properties. The development of GAA derivatives that selectively target components of the JAK/STAT pathway holds promise for new therapeutic interventions.
Caption: GAA and its derivatives can modulate the JAK/STAT signaling pathway.
Conclusion
The chemical modification of this compound, particularly through the synthesis of amide derivatives, presents a promising avenue for the development of novel therapeutics with enhanced potency. These derivatives have shown significant anti-proliferative effects in various cancer cell lines, mediated through the modulation of key signaling pathways including p53-MDM2, PI3K/AKT, NF-κB, and JAK/STAT. The protocols and data presented herein provide a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development to further explore the therapeutic potential of this compound and its derivatives. Further investigation into the specific effects of these amide derivatives on the PI3K/AKT, NF-κB, and JAK/STAT pathways is warranted to fully elucidate their mechanisms of action and to guide the design of next-generation drug candidates.
References
- 1. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Ganolucidic Acid A in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A (GAA) is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest in drug discovery due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. These application notes provide detailed protocols for utilizing GAA in drug discovery screening, focusing on its effects on key signaling pathways implicated in cancer and inflammation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₄O₆ | [1] |
| Molecular Weight | 500.67 g/mol | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water. | [1] |
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Conditions | Source |
| HepG2 | Hepatocellular Carcinoma | 187.6 | 24 hours | [2] |
| 203.5 | 48 hours | [2] | ||
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 hours | [2] |
| 139.4 | 48 hours | [2] | ||
| Bel7402 | Hepatocellular Carcinoma | 7.25 | Not Specified | [3] |
| SGC7901 | Gastric Cancer | 7.25 | Not Specified | [3] |
| P388 | Murine Leukemia | 7.25 | Not Specified | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but shown to inhibit proliferation | Not Specified | [4] |
The following table summarizes the binding affinity of this compound to a key protein target.
| Target Protein | Binding Affinity (K D ) | Method | Source |
| MDM2 | 12.73 µM | Not Specified | [5] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2, SMMC7721)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (GAA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of GAA in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of GAA in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of GAA. Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the GAA concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of this compound's Effect on the JAK/STAT Pathway
This protocol is designed to assess the inhibitory effect of GAA on the phosphorylation of STAT3.
Materials:
-
Cancer cell line with active JAK/STAT signaling (e.g., HepG2, MDA-MB-231)
-
This compound (GAA)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Mouse anti-STAT3
-
Rabbit anti-β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of GAA for the desired time. Include an untreated or vehicle-treated control.
-
Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against total STAT3 and β-actin.
-
Quantify the band intensities using densitometry software.
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[6]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice)
-
Human cancer cell line (e.g., HCT-116)
-
Matrigel (optional)
-
This compound (GAA)
-
Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose sodium with 0.1% Tween 80 in sterile saline)[7]
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
-
Treatment:
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the GAA formulation in the chosen vehicle.
-
Administer GAA (e.g., 25-75 mg/kg) to the treatment group via oral gavage or intraperitoneal injection daily.
-
Administer the vehicle to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups.
-
Analyze the body weight data for any signs of toxicity.
-
Signaling Pathways and Experimental Workflows
This compound and the JAK/STAT Signaling Pathway
This compound has been shown to inhibit the JAK/STAT signaling pathway, which is often constitutively active in cancer cells, promoting proliferation and survival.[3][4] GAA can suppress the phosphorylation of JAK kinases, leading to the reduced phosphorylation and activation of STAT3.
This compound and the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and is also implicated in cancer cell survival and proliferation. This compound can inhibit the activation of the NF-κB pathway.[1]
References
- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Ganolucidic Acid A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Ganolucidic acid A from Ganoderma lucidum.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound?
A1: The most common and effective methods are solvent-based extractions. This compound is a triterpenoid, making it soluble in organic solvents.[1]
-
Ultrasound-Assisted Extraction (UAE): This is a highly efficient method that uses ultrasonic waves to disrupt the mushroom's rigid cell walls, enhancing solvent penetration.[2] It generally results in higher yields in shorter times and at lower temperatures compared to traditional methods.[2]
-
Soxhlet Extraction: A classical and highly efficient method for terpenoid recovery, though it can be time-consuming.[3]
-
Maceration: A simple technique involving soaking the material in a solvent, but it may lead to lower yields compared to more advanced methods.[1]
-
Supercritical CO2 Extraction: A "green" and advanced method that can provide good yields without the use of harsh organic solvents.[1]
Q2: Which solvent is best for this compound extraction?
A2: Ethanol (B145695) is a widely recommended solvent due to its high extraction efficiency, lower toxicity, and favorable environmental profile compared to solvents like chloroform (B151607).[1][4] An 80% ethanol-water solution is frequently cited as being effective.[4][5] Methanol (B129727) and ethyl acetate (B1210297) are also effective choices.[1] The optimal solvent may depend on the specific extraction technique and the desired purity of the final product.
Q3: How does the quality of the raw Ganoderma lucidum affect yield?
A3: The raw material is a critical factor. The concentration of this compound can vary significantly based on the strain of G. lucidum, cultivation conditions, and the part of the mushroom used (fruiting body, spores, or mycelium).[1] Cultivated G. lucidum may have higher and more consistent levels of ganoderic acids than wild-harvested samples.[1] Using a high-quality, verified source is essential for achieving optimal yields.
Q4: Can the extraction process cause degradation of this compound?
A4: Yes, degradation is a potential issue. Excessive heat or prolonged exposure to harsh conditions can degrade the compound.[1][2] For instance, in Ultrasound-Assisted Extraction, overly high ultrasonic power or extended sonication times can lead to the breakdown of Ganolucidic acids.[2] It is crucial to optimize parameters like temperature and duration to balance extraction efficiency with compound stability.
Q5: What are the key steps for purifying this compound after initial extraction?
A5: Post-extraction purification is essential to achieve high purity. A common workflow involves:
-
Solvent Partitioning: Separating the crude extract with solvents of varying polarities.[1]
-
Column Chromatography: This is the most effective purification method.[1] Silica (B1680970) gel columns are often used for initial purification, followed by size-exclusion chromatography with materials like Sephadex LH-20 for final polishing.[1][4]
Troubleshooting Guide
This guide addresses common problems encountered during the extraction of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Poor Raw Material Quality: Low concentration of the target compound in the starting material.[1] | Source high-quality, cultivated Ganoderma lucidum. Ensure you are using the fruiting body, which typically has a higher concentration than spores for certain acids.[6] |
| Sub-optimal Extraction Parameters: Incorrect solvent, temperature, or time.[1][2] | Optimize parameters systematically. Refer to the Optimized Extraction Parameters table below. For UAE, a temperature around 45-80°C and a time of 45-100 minutes is often effective.[1][2] | |
| Insufficient Particle Size Reduction: Large particles have less surface area for solvent interaction.[1] | Grind the dried G. lucidum into a fine powder (e.g., 40-60 mesh) to maximize the surface area exposed to the solvent.[2][5] | |
| Inappropriate Solid-to-Liquid Ratio: A suboptimal ratio can lead to an insufficient concentration gradient for efficient extraction.[2] | Experiment with different ratios. A common starting point for UAE is 1:20 to 1:50 (g/mL).[2][5] | |
| Inconsistent Results | Fluctuations in Extraction Conditions: Inconsistent temperature, power, or time between batches.[2] | Standardize all parameters. Use a temperature-controlled ultrasonic bath and ensure consistent timing and power settings for every run.[2] |
| Non-Homogeneous Mixture: Poor mixing of the sample and solvent. | Ensure the mixture is well-stirred or agitated during the extraction process to allow for uniform exposure to sonication or solvent.[2] | |
| Impure Final Product | Ineffective Purification: Single-step purification may not be sufficient. | Employ a multi-step purification strategy. Use an initial silica gel column followed by a Sephadex LH-20 gel column for finer separation.[4] |
| Co-extraction of Contaminants: The chosen solvent may be extracting other compounds with similar solubility. | After initial extraction, perform a liquid-liquid partitioning step. For example, adjust the pH of an aqueous suspension of the extract to 2 and then extract with a less polar solvent like chloroform to selectively pull out the acidic components.[4] | |
| Suspected Degradation | Excessive Heat: High temperatures can break down this compound.[1] | Maintain a controlled temperature during extraction. A temperature of 60°C is cited for ethanol extraction.[4][5] For sonication, use a cooling bath to prevent overheating.[2] |
| Excessive Sonication: Overly high ultrasonic power or prolonged exposure can cause degradation.[2] | Optimize sonication power and time. Start with shorter durations and lower power settings and analyze the yield and purity to find the optimal balance.[2] |
Logic Diagram for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and resolving low extraction yields.
Data & Protocols
Comparison of Extraction Methods & Parameters
The following table summarizes and compares various parameters for different extraction methods based on published data.
| Parameter | Maceration (Conventional) | Ultrasound-Assisted (UAE) | Soxhlet | Supercritical CO₂ (SFE) |
| Principle | Soaking in solvent | Acoustic cavitation | Continuous solvent reflux | High-pressure fluid extraction |
| Typical Solvent | 95% Ethanol[7] | 50-80% Ethanol[2][4] | Ethanol, Chloroform[3] | Supercritical CO₂ |
| Temperature | 30°C[7] | 45 - 80°C[1][2] | Solvent Boiling Point | 50°C[8] |
| Time | 6+ hours[7] | 25 - 100 minutes[2] | Several hours | Variable |
| Solid:Liquid Ratio | 1:40 (g/mL)[7] | 1:20 - 1:50 (g/mL)[2][5] | N/A (continuous) | Variable |
| Pros | Simple, low equipment cost | High efficiency, short time, reduced solvent use[2] | High extraction efficiency[3] | "Green" solvent, high purity |
| Cons | Low efficiency, time-consuming[1] | Potential for degradation if not optimized[2] | Time-consuming, large solvent volume | High equipment cost[1] |
| Reported Yield | 0.59% (Triterpenoids)[7] | 0.38% (Triterpenoids)[7] | - | 7.48 mg/g (Polysaccharides)[8] |
Note: Yields can vary significantly based on the specific compound, raw material, and precise conditions.
Detailed Experimental Protocol: Ultrasound-Assisted Extraction (UAE) and Purification
This protocol provides a step-by-step method for the extraction and purification of this compound, adapted from multiple sources.[1][2][4][5]
1. Material Preparation:
-
Dry the fruiting bodies of Ganoderma lucidum in an oven at 60-70°C for 24 hours.[5]
-
Grind the dried material into a fine powder using a pulverizer and pass it through a 40 or 60-mesh sieve.[2][5]
2. Extraction:
-
Weigh the G. lucidum powder and place it in a suitable flask.
-
Add 80% ethanol at a solid-to-liquid ratio of 1:20 (e.g., 10 g powder in 200 mL solvent).[4][5]
-
Place the flask in a temperature-controlled ultrasonic bath.
-
Sonicate at a power of ~210 W and a frequency of 40 kHz for 45-60 minutes, maintaining the temperature at 60°C.[2][7]
3. Filtration and Concentration:
-
After sonication, filter the mixture through gauze or filter paper to separate the liquid extract from the solid residue.[5]
-
Repeat the extraction process on the residue one more time to maximize yield and combine the liquid extracts.[5]
-
Concentrate the combined extract under reduced pressure at 50-60°C using a rotary evaporator to obtain a crude extract paste.[4][5]
4. Purification:
-
Dissolve the crude extract in water (e.g., 5 times the mass of the extract).[4]
-
Add sodium bicarbonate (NaHCO₃) to the aqueous solution (e.g., 5% of the solution's mass), stir, and filter.[4]
-
Adjust the pH of the filtrate to 2.0 using a 10% HCl solution.[4] This protonates the acidic this compound.
-
Perform a liquid-liquid extraction by adding chloroform (e.g., 5 times the volume of the filtrate) and shaking vigorously. Allow the layers to separate and collect the lower chloroform layer. Repeat 2-3 times.[4]
-
Combine the chloroform layers and concentrate under reduced pressure to obtain a this compound crude powder.[4]
-
For high purity, dissolve the crude powder in a minimal amount of solvent and purify using column chromatography, first with a silica gel column and then with a Sephadex LH-20 column.[4]
-
Recrystallize the final purified fraction with methanol to obtain this compound with a purity potentially exceeding 97%.[4]
General Extraction and Purification Workflow
Caption: A step-by-step diagram illustrating the process from raw material to a highly purified final product.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Overcoming solubility issues with Ganolucidic acid A in experimental buffers
Welcome to the technical support center for Ganolucidic acid A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
A1: this compound is a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. It is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like water or phosphate-buffered saline (PBS). However, it is soluble in several organic solvents.[1]
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous experimental buffer. What is causing this?
A2: This is a common issue when working with hydrophobic compounds. The precipitation is likely occurring because the concentration of the organic solvent (like DMSO) in your final aqueous solution is too low to keep the this compound dissolved.
Q3: What is the recommended way to prepare a stock solution of this compound for cell culture experiments?
A3: It is recommended to first prepare a high-concentration stock solution in an organic solvent where this compound is readily soluble, such as dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be serially diluted into your cell culture medium or experimental buffer to achieve the desired final concentration.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A4: The tolerance to DMSO can vary between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[2] For sensitive cell lines, it is advisable to use a final DMSO concentration of 0.1% or lower.[2][3] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Experimental Buffer
Symptoms:
-
Visible particles or cloudiness in the buffer after adding the this compound stock solution.
-
Inconsistent or non-reproducible results in biological assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Verify Final DMSO Concentration: Calculate the final percentage of DMSO in your aqueous buffer after adding your this compound stock.
-
Increase DMSO Concentration: If your final DMSO concentration is very low (e.g., <0.1%) and your experimental system can tolerate it, you can try increasing it slightly. Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific cell line.
-
Use a Co-solvent: Consider adding a small amount of a water-miscible co-solvent to your buffer.
-
Optimize Buffer pH: The solubility of compounds with acidic or basic functional groups can be influenced by pH. Since this compound is acidic, slightly increasing the pH of your buffer (e.g., from 7.4 to 7.8) may improve its solubility. However, ensure the pH remains within a physiologically acceptable range for your experiment.
-
Consider Solubilizing Agents: For particularly challenging solubility issues, you can explore the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68). Be aware that these agents can have their own biological effects and should be tested with appropriate controls.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) and brief sonication can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed complete cell culture medium
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
When adding the this compound stock to the medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.
-
Ensure the final DMSO concentration in the medium is below the cytotoxic level for your cells (ideally ≤ 0.5%).
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 500.67 g/mol | [1] |
| Solubility in DMSO | Soluble | |
| Solubility in Water | Insoluble | |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (general), ≤ 0.1% (for sensitive cells) |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.
JAK/STAT Signaling Pathway
This compound has been reported to inhibit the JAK/STAT3 signaling pathway by suppressing the activity of Janus kinases (JAKs), specifically JAK1 and JAK2. This inhibition prevents the phosphorylation and activation of STAT3, a transcription factor that plays a critical role in cell proliferation and survival.
Caption: Inhibition of the JAK/STAT3 pathway by this compound.
NF-κB Signaling Pathway
This compound can suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is thought to interfere with the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, this compound inhibits the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Caption: Suppression of the NF-κB pathway by this compound.
AMPK Signaling Pathway
This compound has been shown to modulate the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor. Activation of AMPK generally leads to the inhibition of anabolic processes (like protein and fatty acid synthesis) and the activation of catabolic processes (like glycolysis and fatty acid oxidation) to restore cellular energy balance. The precise mechanisms of how this compound interacts with this pathway are still under investigation.
Caption: Modulation of the AMPK signaling pathway by this compound.
References
Technical Support Center: Optimizing HPLC for Ganolucidic Acid A Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Ganolucidic acid A.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound separation?
A1: A common starting point for separating this compound is using a reversed-phase C18 column with a gradient elution. The mobile phase typically consists of an aqueous acidic solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). The acidic modifier helps to ensure good peak shape for acidic compounds like this compound.
Q2: Which type of HPLC column is best suited for this compound analysis?
A2: C18 columns are most frequently used for the separation of ganoderic acids, including this compound.[1][2][3][4] C8 columns have also been reported for the separation of some ganoderic acids.[5] The choice between C18 and C8 can depend on the specific separation needs, with C18 generally providing higher retention for non-polar compounds.
Q3: What is the recommended detection wavelength for this compound?
A3: The recommended UV detection wavelength for this compound and other ganoderic acids is typically in the range of 252-257 nm. A photodiode array (PDA) detector can be used to scan a range of wavelengths to determine the optimal wavelength for your specific analysis.
Q4: Why is an acidic modifier added to the mobile phase?
A4: An acidic modifier, such as acetic acid or phosphoric acid, is added to the mobile phase to suppress the ionization of the carboxylic acid group in this compound. This results in a more retained and symmetrical peak shape by minimizing interactions with residual silanol (B1196071) groups on the silica-based stationary phase.
Q5: How can I improve the resolution between this compound and other closely eluting compounds?
A5: To improve resolution, you can try optimizing the gradient slope, changing the organic solvent (e.g., methanol instead of acetonitrile), adjusting the mobile phase pH, or using a column with a different selectivity (e.g., a different C18 phase or a phenyl-hexyl column). Lowering the flow rate can also sometimes improve resolution, but it will increase the analysis time.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause 1: Secondary Silanol Interactions
-
Symptoms: Peak tailing, where the back of the peak is broader than the front.
-
Solution:
-
Ensure the mobile phase pH is low enough (typically pH 2.5-3.5) to keep the silanol groups on the column packing protonated.
-
Increase the concentration of the acidic modifier in the mobile phase.
-
Consider using an end-capped column, which has fewer free silanol groups.
-
Possible Cause 2: Column Overload
-
Symptoms: Peak fronting, where the front of the peak is broader than the back.
-
Solution:
-
Reduce the injection volume.
-
Dilute the sample.
-
Possible Cause 3: Incompatible Injection Solvent
-
Symptoms: Peak distortion or splitting.
-
Solution:
-
Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
-
If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Problem: Inconsistent Retention Times
Possible Cause 1: Inadequate Column Equilibration
-
Symptoms: Retention time shifts, especially at the beginning of a series of runs.
-
Solution:
-
Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before the first injection. A general rule is to flush the column with 10-20 column volumes of the initial mobile phase.
-
Possible Cause 2: Mobile Phase Composition Fluctuation
-
Symptoms: Gradual drift in retention times over a sequence of analyses.
-
Solution:
-
Ensure the mobile phase is well-mixed and degassed.
-
If preparing the mobile phase online, check the pump's proportioning valves for proper function.
-
Possible Cause 3: Temperature Fluctuations
-
Symptoms: Random or systematic shifts in retention times.
-
Solution:
-
Use a column oven to maintain a constant and consistent column temperature.
-
Experimental Protocols
General HPLC Method for this compound
This protocol is a starting point and may require optimization for your specific sample and HPLC system.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1-0.2% acetic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Gradient Program: See Table 1 for an example gradient.
Data Presentation
Table 1: Example HPLC Gradient Program for this compound Separation
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0 | 80 | 20 |
| 25 | 71 | 29 |
| 55 | 70 | 30 |
| 70 | 69 | 31 |
| 90 | 35 | 65 |
| 110 | 10 | 90 |
This is an exemplary long gradient based on a published method for separating a wide range of ganoderic acids and may be shortened and optimized for targeted this compound analysis.
Table 2: Summary of Reported HPLC Parameters for Ganoderic Acid Analysis
| Parameter | Reported Values | References |
| Column | C18 (250 x 4.6 mm, 5 µm), C8 (150 x 4.6 mm, 3.5 µm) | |
| Mobile Phase | Acetonitrile/Water with Acetic Acid (0.1-0.2%), Methanol/Water with Acetic Acid (0.1%) | |
| Flow Rate | 0.6 - 1.0 mL/min | |
| Detection Wavelength | 252 nm, 254 nm, 257 nm | |
| Column Temperature | 22 - 30 °C |
Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common peak shape problems.
References
- 1. Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 3. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102721764B - Method for measuring ganoderic acid A, B, C2 content in ganoderma lucidum alcohol extract - Google Patents [patents.google.com]
Troubleshooting Ganolucidic acid A instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganolucidic acid A. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored under specific conditions. Long-term storage is recommended at -20°C, while short-term storage can be at 2-8°C[1]. It is also advised to desiccate at -20°C[2].
2. My this compound is not dissolving. What should I do?
This compound is known to have poor solubility in water[3][4]. If you are experiencing solubility issues, consider using an appropriate organic solvent. Based on available data, the following solvents can be used:
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| DMSO | Soluble | [2] |
| Acetone | Soluble | [2] |
For in-vivo experiments where organic solvents may be a concern, formulating this compound into nanodispersions has been shown to improve bioavailability[3].
3. How stable is this compound in solution? What factors can affect its stability?
While specific stability data for this compound in various solutions is limited, studies on related triterpenoid-enriched fractions containing ganoderic acids have shown stability for up to one year at room temperature[5][6][7][8]. However, the stability of compounds in solution can be influenced by several factors, including pH, temperature, and light exposure. For similar compounds, it has been observed that stability is often greater at lower temperatures and in slightly to moderately acidic conditions[9].
4. I suspect my this compound solution has degraded. How can I confirm this and prevent it in the future?
Degradation can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products[10]. To prevent degradation:
-
Control Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For working solutions, minimize time spent at room temperature. The rate of degradation for similar compounds increases with temperature[9][11].
-
Optimize pH: The stability of related compounds is pH-dependent. For instance, some cannabinoids are most stable between pH 4 and 6[9]. It is advisable to conduct a pH stability study for your specific experimental conditions.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the risk of degradation.
Troubleshooting Guides
Issue: Precipitation of this compound in aqueous buffer.
If you observe precipitation after diluting a stock solution of this compound into an aqueous buffer, consider the following troubleshooting steps:
Experimental Protocol: Assessing and Improving Solubility in Aqueous Buffers
-
Solvent Selection: Ensure your initial stock solution is prepared in a water-miscible organic solvent like DMSO at a high concentration.
-
Dilution Method: When diluting into your aqueous buffer, add the stock solution dropwise while vortexing the buffer to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Co-solvents: Consider the inclusion of a small percentage of a co-solvent (e.g., PEG300, Tween-80) in your final aqueous solution to improve the solubility of this compound[12].
-
pH Adjustment: The solubility of acidic compounds can be pH-dependent. Evaluate the solubility of this compound at different pH values to determine the optimal pH for your experiment.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate[12].
Visual Guides
Below are diagrams to assist in your experimental design and troubleshooting.
Caption: Troubleshooting workflow for this compound instability.
Caption: Hypothetical signaling pathway influenced by this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. This compound | CAS:98665-21-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. mdpi.com [mdpi.com]
- 4. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Stability Indicating High Performance Liquid Chromatography Method for Lysergic Acid Diethylamide Quantification: From Microdosing Applications to Broader Analytical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Bioavailability of Ganolucidic Acid A for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Ganolucidic acid A in in vivo settings. Our goal is to facilitate successful experimental design and execution by providing detailed methodologies and comparative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving therapeutic concentrations of this compound in vivo?
A1: The principal obstacle is its low oral bioavailability.[1][2][3] this compound is a lipophilic molecule with poor aqueous solubility, which limits its dissolution in the gastrointestinal tract.[4][5] Furthermore, it undergoes extensive first-pass metabolism in the liver and is rapidly eliminated from the body. Studies in rats have reported an absolute oral bioavailability ranging from approximately 10% to 18%.
Q2: What are the typical pharmacokinetic parameters of this compound?
A2: this compound is characterized by rapid absorption and a short elimination half-life. In humans, after oral administration, the time to reach maximum plasma concentration (Tmax) is approximately 30 minutes, with an elimination half-life of less than 40 minutes. In rats, the Tmax is less than 0.611 hours after oral administration, with a half-life of around 2 to 2.5 hours.
Q3: Which analytical methods are recommended for quantifying this compound in biological samples?
A3: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive method for the accurate quantification of this compound in biological matrices like plasma, bile, and urine.
Q4: What are the known metabolic pathways for this compound?
A4: this compound undergoes extensive metabolism, primarily in the liver. The main metabolic transformations include Phase I reactions such as reduction, oxidation, and hydroxylation, and Phase II reactions like glucuronidation and sulfation. The cytochrome P450 enzyme CYP3A has been identified as a key enzyme in its biotransformation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution. | 1. Formulation Enhancement: Utilize a formulation strategy to improve solubility and dissolution. Options include nanoparticle formulations, liposomes, self-emulsifying drug delivery systems (SEDDS), or creating more soluble derivatives like glycosides. 2. Vehicle Optimization: For preclinical studies, ensure the compound is formulated in an appropriate vehicle, such as a suspension with carboxymethylcellulose sodium (CMC-Na) and a surfactant like Tween 80. |
| Extensive first-pass metabolism. | 1. Route of Administration: Consider alternative administration routes that bypass the liver, such as intravenous (IV) or intraperitoneal (IP) injection, to determine the maximum achievable systemic exposure. 2. Co-administration with CYP3A inhibitors: In exploratory studies, co-administration with a known CYP3A inhibitor could help elucidate the impact of first-pass metabolism, though this may complicate data interpretation. | |
| High variability in pharmacokinetic data between subjects. | Inconsistent dosing of a suspension. | Ensure the suspension is homogenous before and during administration. Use a vortex mixer immediately before drawing each dose. |
| Food effects. | Administer this compound to fasted animals to minimize variability in gastrointestinal absorption. Food has been shown to decrease the maximum concentration (Cmax) and delay the Tmax of this compound. | |
| Rapid clearance and short half-life complicating the study of long-term effects. | Inherent rapid metabolism and elimination of the compound. | 1. Sustained-Release Formulations: Develop and utilize sustained-release formulations, such as polymeric nanoparticles or liposomes, to prolong the in vivo exposure. 2. Dosing Regimen Adjustment: Implement a more frequent dosing schedule based on the known short half-life to maintain therapeutic concentrations. |
| Difficulty dissolving this compound for in vitro assays or formulation preparation. | High lipophilicity and poor water solubility. | This compound is soluble in organic solvents like DMSO, ethanol, acetone, chloroform, and ethyl acetate. For cell-based assays, prepare a concentrated stock solution in DMSO and then dilute it in the culture medium, ensuring the final DMSO concentration is non-toxic to the cells. |
Data on Bioavailability Enhancement Strategies
| Enhancement Strategy | Key Findings | Reference |
| Nanoparticles | Reducing particle size to the nanometer range (e.g., 86.13 nm) using methods like expansion of supercritical fluid solution (ESS) increases the surface area, which is expected to enhance bioavailability. | |
| Nanodispersions prepared by ultrasonic cavitation and solvent evaporation can encapsulate Ganolucidic acid, improving its formulation in aqueous media. | ||
| Glycosylation | Enzymatic synthesis of a diglucoside derivative of this compound (GAA-G2) increased its aqueous solubility by over 4554-fold compared to the parent compound. | |
| Solid Lipid Nanoparticles (SLN) | For a similar triterpenoid, changing from a suspension to an SLN formulation increased the absolute bioavailability from 22% to 70% and decreased the Tmax from 2.0h to 0.3h. | |
| Liposomes | Liposomes are versatile nanocarriers capable of encapsulating hydrophobic drugs like this compound, protecting them from degradation, prolonging their half-life, and improving delivery to target cells. |
Pharmacokinetic Parameters of this compound
| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Absolute Bioavailability (%) | Reference |
| Rat | 100 mg/kg (oral) | 358.73 | <0.61 | 954.73 | 10.38 - 17.97 | |
| Rat | 200 mg/kg (oral) | 1378.20 | <0.61 | 3235.07 | 10.38 - 17.97 | |
| Rat | 400 mg/kg (oral) | 3010.40 | <0.61 | 7197.24 | 10.38 - 17.97 | |
| Human | 3000 mg (oral) | Not Reported | ~0.5 | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound
This protocol describes a common method for preparing a suspension of this compound for oral administration in preclinical animal models.
Materials:
-
This compound
-
Carboxymethylcellulose sodium (CMC-Na)
-
Tween 80 (or other suitable surfactant)
-
Sterile distilled water or saline
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Vortex mixer
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water or saline. For example, to make 100 mL, weigh 0.5 g of CMC-Na and slowly add it to 100 mL of the liquid while stirring continuously to prevent clumping.
-
Add Tween 80 to the CMC-Na solution to a final concentration of 0.1-0.5% (v/v).
-
Stir the mixture until the CMC-Na is fully dissolved and the solution is clear. This is your suspension vehicle.
-
-
Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder and place it in a mortar.
-
Add a small volume of the prepared vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to break down any aggregates.
-
Gradually add the remaining vehicle to the paste while continuing to mix.
-
Transfer the suspension to a suitable container and stir with a magnetic stir bar for at least 30 minutes to ensure homogeneity.
-
-
Administration:
-
Immediately before dosing each animal, vigorously vortex the suspension to ensure uniformity.
-
Administer the suspension orally using an appropriate-sized gavage needle.
-
Protocol 2: Quantification of this compound in Rat Plasma using HPLC-MS/MS
This protocol provides a general workflow for the extraction and analysis of this compound from plasma samples.
Materials:
-
Rat plasma samples
-
Acetonitrile (B52724) (protein precipitation agent)
-
Internal Standard (IS) solution (e.g., another ganoderic acid not present in the sample)
-
Microcentrifuge tubes
-
Microcentrifuge
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add a specific volume of the Internal Standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully collect the supernatant, which contains this compound and the IS, and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).
-
-
HPLC-MS/MS Analysis:
-
Inject an aliquot (e.g., 5-10 µL) of the reconstituted sample into the HPLC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.2% acetic acid.
-
Flow Rate: 1 mL/min.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the IS.
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.
-
Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.
Caption: Key challenges and strategies for enhancing this compound bioavailability.
Caption: Inhibition of the JAK-STAT3 signaling pathway by this compound.
References
- 1. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scialert.net [scialert.net]
- 4. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Ganolucidic acid A extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the batch-to-batch variability of Ganolucidic acid A extracts from Ganoderma lucidum.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variations in the yield of this compound between different batches of our Ganoderma lucidum raw material. What are the likely causes?
A1: Batch-to-batch variability in this compound yield is a common challenge stemming from the natural diversity of the source material. Key factors include:
-
Genetic Variation: Different strains of Ganoderma lucidum can produce varying levels of Ganolucidic acids.
-
Cultivation vs. Wild Sourcing: Cultivated G. lucidum may have higher and more consistent levels of Ganolucidic acids compared to wild-sourced mushrooms due to controlled growing conditions.[1]
-
Growth and Environmental Conditions: Factors such as climate, substrate, and harvest time significantly influence the biochemical composition of the mushroom.[2]
-
Part of the Mushroom Used: The concentration of Ganolucidic acids can differ between the fruiting body, spores, and mycelium.[1]
-
Storage Conditions: Improper storage of the raw material can lead to degradation of the target compounds.
Troubleshooting Steps:
-
Standardize Raw Material: If possible, source your Ganoderma lucidum from a single, reputable supplier who can provide a consistent strain and cultivation process.
-
Certificate of Analysis: Always request a certificate of analysis for each batch of raw material, detailing its origin and key chemical markers.
-
Macroscopic and Microscopic Identification: Perform initial quality control checks to ensure the correct species and quality of the raw material.
-
Standardized Storage: Implement a strict storage protocol for your raw materials, controlling for temperature, humidity, and light exposure.
Q2: Our this compound yields are consistently low, even with high-quality raw material. How can we optimize our extraction protocol?
A2: Low yields are often related to suboptimal extraction parameters. Here is a breakdown of factors to consider for optimization:
-
Solvent Selection: Ganolucidic acids are triterpenoids and are most soluble in organic solvents. Ethanol (B145695) is a common and effective choice due to its extraction efficiency and lower toxicity compared to solvents like chloroform.[1] Methanol (B129727) and ethyl acetate (B1210297) are also viable options. The polarity of the solvent system is crucial and should be optimized.
-
Extraction Method:
-
Maceration: A simple but potentially low-yield method.[1]
-
Ultrasound-Assisted Extraction (UAE): This technique significantly improves extraction efficiency by disrupting the cell walls of the mushroom, leading to higher yields in shorter times.[1]
-
Supercritical CO2 Extraction: A more advanced, "green" method that can also provide good yields.[1]
-
-
Extraction Parameters:
-
Temperature: Higher temperatures can increase solubility, but excessive heat can degrade this compound. For UAE, a temperature of around 45°C has been shown to be effective.[1]
-
Time: Sufficient extraction time is necessary for the solvent to penetrate the material. For UAE, 45 minutes has been reported as an optimal duration.[1]
-
Particle Size: Grinding the dried Ganoderma lucidum into a fine powder increases the surface area for solvent interaction, leading to improved extraction.[1]
-
Troubleshooting Steps:
-
Solvent Optimization: If using a single solvent, try varying its concentration (e.g., different percentages of ethanol in water).
-
Method Comparison: If you are using maceration, consider switching to UAE to potentially increase your yield.
-
Parameter Optimization: Systematically optimize temperature, time, and solid-to-liquid ratio for your chosen extraction method. A design of experiments (DoE) approach can be beneficial here.
Q3: We are seeing inconsistent peak areas for this compound in our HPLC analysis across different extract batches. What could be causing this analytical variability?
A3: Inconsistent HPLC results can be due to issues with the sample, the HPLC system, or the method itself.
-
Sample Preparation: Incomplete extraction or inconsistencies in the sample preparation steps can lead to variable results.
-
Compound Stability: Ganolucidic acids can be sensitive to pH and temperature, and degradation can occur during sample processing and storage.
-
HPLC System: Issues such as leaks, pump malfunctions, or detector problems can cause fluctuations in peak areas.
-
Column Performance: A deteriorating column can lead to poor peak shape and inconsistent retention times and peak areas.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that all samples are prepared using a consistent and validated protocol.
-
Check for Degradation: Analyze samples immediately after preparation or store them under conditions that minimize degradation (e.g., low temperature, protected from light).
-
System Suitability Tests: Before running your samples, perform a system suitability test with a known standard to ensure the HPLC system is performing correctly.
-
Column Care: Regularly clean and properly store your HPLC column according to the manufacturer's instructions.
Data on this compound Extraction
The following tables summarize quantitative data on this compound extraction yields and analytical parameters.
Table 1: Comparison of this compound Yields from Different Extraction Methods and Sources.
| Source Material | Extraction Method | Yield of this compound (or related triterpenoids) | Reference |
| Cultivated G. lucidum | Supercritical CO2 Extraction | Higher than wild samples | [3][4] |
| Wild G. lucidum | Supercritical CO2 Extraction | Lower than cultivated samples | [3][4] |
| G. lucidum Spore Powder | Ultrasound-Assisted Extraction (Optimized) | ~0.97% (total triterpenoids) | [2] |
| G. lucidum Fruiting Bodies | Hot Solvent Extraction (Ethanol) | 1.74% (total ganoderic acids) | [5] |
| G. lucidum Fruiting Bodies | Hot Solvent Extraction (Water) | 1.56% (total ganoderic acids) | [5] |
Table 2: Key Performance Metrics for HPLC-UV Analysis of Ganolucidic Acids.
| Performance Metric | Value | Reference |
| Linearity (r²) | >0.998 | [6] |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | [6] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | [6] |
| Precision (RSD) | Intra-day: 0.81-3.20%, Inter-day: 0.40-3.67% | [6] |
| Accuracy/Recovery | 97.09 - 100.79% | [6] |
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Material Preparation: Dry the Ganoderma lucidum fruiting bodies and grind them into a fine powder (e.g., 40 mesh).
-
Extraction:
-
Weigh 1 g of the powdered G. lucidum and place it in a suitable flask.
-
Add 20 mL of 80% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 45 minutes at a controlled temperature of 45°C.[1]
-
-
Filtration: After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
2. HPLC-UV Analysis of this compound
This is a representative HPLC method for the quantification of this compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase:
-
B: 0.1% Acetic Acid in Water
-
Gradient Elution:
-
0-35 min: 25% A / 75% B to 35% A / 65% B
-
35-45 min: 35% A / 65% B to 45% A / 55% B
-
Continue to 90 min with increasing acetonitrile concentration.
-
Note: This is an example gradient and should be optimized for your specific separation.[7]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 252 nm[7]
-
Sample Preparation:
-
Accurately weigh the dried extract.
-
Dissolve in methanol to a known concentration.
-
Filter through a 0.2 µm syringe filter before injection.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound extraction and analysis.
Signaling Pathways Modulated by this compound
This compound has been shown to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways.
1. Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits NF-κB signaling.
2. Modulation of the JAK2/STAT3 Signaling Pathway
Caption: this compound inhibits the JAK2/STAT3 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
Best practices for long-term storage of Ganolucidic acid A
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Ganolucidic Acid A. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of your samples during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound in its solid (powder) form for the long term?
A1: For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container, protected from light, in a cool and dry environment. The optimal storage temperature is -20°C or -80°C, which should ensure stability for several months to years. Storing it as a lyophilized powder is an excellent option to minimize degradation.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) but is insoluble in water.[1] For stock solutions, use high-purity, anhydrous DMSO. These stock solutions can be stored at -20°C for several months.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How long can I expect this compound to be stable under the recommended storage conditions?
A3: While specific long-term stability studies on pure this compound are not widely published, triterpenoid-enriched fractions containing similar compounds have been shown to be stable for up to one year at room temperature.[2][3] For pure this compound, following the recommended storage conditions (solid at -20°C or in DMSO at -20°C) should provide stability for at least several months. However, for critical experiments, it is always best to use freshly prepared solutions or to periodically check the purity of your stock.
Q4: Is this compound sensitive to any particular conditions?
A4: Yes, like many other ganoderic acids, this compound can be sensitive to acidic conditions. It is also known that some triterpenoids can precipitate or degrade during prolonged incubation in aqueous media. Therefore, it is crucial to prepare fresh dilutions in your aqueous experimental medium from a DMSO stock solution immediately before use.
Troubleshooting Guide
Q1: I dissolved this compound in my aqueous buffer/media, and it precipitated. What should I do?
A1: this compound is insoluble in water, which is a common issue.[4] Precipitation in aqueous solutions is expected, especially at higher concentrations. To resolve this, ensure that the final concentration of the organic solvent (like DMSO) from your stock solution is kept as low as possible while still maintaining the solubility of this compound in your final working solution. It is recommended to prepare fresh dilutions for each experiment and use them immediately.
Q2: My experimental results are inconsistent. Could the stability of this compound be the issue?
A2: Inconsistent results can indeed be a sign of compound degradation. Consider the following troubleshooting steps:
-
Freshness of Solutions: Always prepare fresh working solutions from a frozen DMSO stock for each experiment.
-
Stock Solution Integrity: Ensure your DMSO stock solution has not undergone multiple freeze-thaw cycles. If it has, consider preparing a new stock from solid material. When thawing a frozen stock, allow the vial to warm to room temperature for at least one hour before opening to prevent condensation.
-
DMSO Quality: Use a high-purity, anhydrous grade of DMSO to prepare your stock solutions. Moisture in the DMSO can reduce the solubility and stability of the compound.
-
Incubation Time: Long incubation times in aqueous cell culture media can lead to degradation or precipitation. If possible, minimize the incubation period.
Q3: I suspect my solid this compound may have degraded. How can I check its purity?
A3: You can assess the purity of your this compound using High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method with a C18 column and detection at approximately 254 nm is suitable for this purpose. By comparing the chromatogram of your sample to a reference standard or a previously analyzed batch, you can identify the appearance of new peaks that indicate degradation products and a decrease in the area of the main this compound peak.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Solvent | Temperature | Atmosphere/Container | Estimated Stability | Best Practices |
| Solid (Powder) | N/A | -20°C to -80°C | Tightly sealed, dark, dry container | High (Months to Years) | Store as a lyophilized powder if possible. Avoid moisture. |
| Solid (Powder) | N/A | 4°C | Tightly sealed, dark, dry container | Medium (Weeks to Months) | Suitable for short-term storage. Ensure the container is well-sealed. |
| Solution | Anhydrous DMSO | -20°C | Tightly sealed, dark vials | High (Several Months) | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Solution | Ethanol | -20°C | Tightly sealed, dark vials | Medium (Weeks to Months) | Use anhydrous ethanol. Less stable than DMSO solutions for long-term storage. |
| Working Dilution | Aqueous Media | 4°C to 37°C | N/A | Low (Hours) | Prepare fresh immediately before each experiment. Prone to precipitation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound via Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for 24-48 hours.
-
Thermal Degradation: Expose the solid this compound powder to 80°C in a dry oven for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution and solid powder to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Look for a decrease in the peak area of this compound and the appearance of new peaks, which represent degradation products.
Protocol 2: Quantitative Analysis of this compound by HPLC
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid or Phosphoric Acid (analytical grade)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient could be:
-
0-35 min: 25% B to 35% B
-
35-45 min: 35% B to 45% B
-
45-90 min: Hold at 45% B (adjust as needed for elution)
-
-
Flow Rate: 0.6 - 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in methanol or the mobile phase at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared samples.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding common pitfalls in Ganolucidic acid A cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ganolucidic acid A (GAA) in cell culture experiments. It addresses common challenges and offers practical solutions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell culture?
This compound (GAA) is a highly oxygenated tetracyclic triterpenoid (B12794562) compound derived from the medicinal mushroom Ganoderma lucidum.[1][2] In cell culture experiments, GAA is primarily investigated for its potent anti-tumor properties.[3][4] It has been shown to inhibit cell proliferation, suppress invasion, and induce programmed cell death (apoptosis) in various cancer cell lines, including those of hepatocellular carcinoma, breast cancer, and leukemia.[3][4][5]
Q2: What is the general mechanism of action for this compound in cancer cells?
GAA exerts its anti-cancer effects through a multi-targeted approach. It is known to induce apoptosis through the intrinsic, mitochondria-mediated pathway, characterized by the activation of caspases 9 and 3 and the upregulation of pro-apoptotic proteins like Bax.[3][6] Additionally, GAA can modulate key cellular signaling pathways involved in cell survival, proliferation, and inflammation, such as the JAK/STAT, PI3K/Akt/mTOR, and NF-κB pathways.[1][5][6][7]
Q3: How should I prepare and store this compound for cell culture experiments?
For optimal stability and performance, GAA should be handled with care.
-
Storage of Solid Compound: Store the solid (powder) form of GAA at -20°C, protected from light.[8]
-
Stock Solution Preparation: Dissolve GAA in a suitable solvent like DMSO to create a high-concentration stock solution.[8]
-
Stock Solution Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8]
-
Working Solution Preparation: Immediately before each experiment, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. It is crucial to prepare this working solution fresh for each experiment to avoid degradation in the aqueous environment of the culture media.[8]
Q4: What are typical concentrations and incubation times used for this compound in vitro?
The optimal concentration and incubation time for GAA are cell-line specific and depend on the experimental endpoint. However, published studies provide a general range to start with. Concentrations typically range from 5 µM to 200 µM, with incubation times of 24, 48, or 72 hours.[3][6] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.[9]
Troubleshooting Guide
This guide addresses common issues that may arise during this compound cell culture experiments.
Issue 1: I am not observing the expected cytotoxic effect or a significant decrease in cell viability.
-
Potential Cause: Insufficient Concentration or Incubation Time.
-
Solution: The sensitivity of cell lines to GAA can vary greatly. It is crucial to perform a dose-response experiment with a wide range of concentrations (e.g., 10 µM to 200 µM) and multiple time points (e.g., 24, 48, 72 hours) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[3][9]
-
-
Potential Cause: Compound Instability.
-
Potential Cause: Cell Seeding Density.
-
Solution: Inconsistent or inappropriate cell numbers can affect results. Ensure you are using a consistent and accurate method for cell counting and that the cells are in the logarithmic growth phase when treated. Optimize the seeding density so that control cells are approximately 70-80% confluent at the end of the experiment.[10]
-
Issue 2: My cell viability assay results are inconsistent and not reproducible.
-
Potential Cause: Inaccurate Pipetting.
-
Solution: Errors in pipetting small volumes of the high-concentration stock solution can lead to significant variations in the final concentration. Use properly calibrated pipettes and consider performing serial dilutions to avoid pipetting very small volumes.[10]
-
-
Potential Cause: Poor Solubility or Precipitation.
-
Solution: GAA is a lipophilic compound and may have limited solubility in aqueous media, potentially leading to precipitation at higher concentrations.[11] Visually inspect your treatment media under a microscope for any signs of precipitate. If solubility is an issue, ensure the final DMSO concentration in your culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).
-
-
Potential Cause: Interference with Assay Reagents.
-
Solution: Some natural products can interfere with colorimetric or fluorometric viability assays (e.g., MTT, XTT, Resazurin).[12] To rule this out, include a control well with the highest concentration of GAA in media but without cells. If you observe a color or fluorescence change, this indicates interference. Consider switching to an alternative assay that measures a different viability marker, such as an ATP-based assay (e.g., CellTiter-Glo®) or an LDH release assay.[12]
-
Issue 3: I am observing high background in my MTT/XTT assay.
-
Potential Cause: Direct Reduction of Tetrazolium Salt.
-
Solution: Natural products with antioxidant properties can sometimes directly reduce the MTT or XTT reagent, leading to a false positive signal of viability.[12] Run a control with GAA in cell-free media to check for direct reduction. If this occurs, subtract the background absorbance from your experimental wells or switch to a different type of viability assay.[12]
-
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported IC50 values of this compound on various cancer cell lines. This data can serve as a reference for designing your initial dose-response experiments.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µmol/l) |
| HepG2 | Hepatocellular Carcinoma | 24 | 187.6 |
| HepG2 | Hepatocellular Carcinoma | 48 | 203.5 |
| SMMC7721 | Hepatocellular Carcinoma | 24 | 158.9 |
| SMMC7721 | Hepatocellular Carcinoma | 48 | 139.4 |
| Bel7402 | Hepatocellular Carcinoma | Not Specified | 7.25 |
| SGC7901 | Gastric Cancer | Not Specified | 7.25 |
| P388 | Murine Leukemia | Not Specified | 7.25 |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | 48 | ~140 µg/mL* |
*Note: The value for NALM-6 cells was reported in µg/mL.[13] All other values were reported in µmol/l.[3][6] This table is for reference; IC50 values should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a standard procedure to determine the effect of this compound on cancer cell viability.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6][9]
-
-
GAA Treatment:
-
Prepare serial dilutions of GAA from your DMSO stock in fresh, pre-warmed culture medium to achieve the desired final concentrations.
-
Include a vehicle control group treated with medium containing the same final concentration of DMSO as the highest GAA concentration.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of GAA.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
References
- 1. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. brieflands.com [brieflands.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
Strategies to increase the production of Ganolucidic acid A in fungal cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the production of Ganolucidic Acid A and other related ganoderic acids (GAs) in fungal cultures, primarily Ganoderma lucidum.
Frequently Asked Questions (FAQs)
Q1: What are Ganolucidic Acids and why are they important?
Ganolucidic acids are a class of highly oxygenated lanostane-type triterpenoids. They are some of the most significant pharmacologically active components found in Ganoderma species.[1] These compounds, along with other ganoderic acids (GAs), are responsible for many of the medicinal properties attributed to Ganoderma lucidum, including antitumor, antiviral, antibacterial, and cholesterol-lowering functions.[2] Their diverse biological activities make them a key focus for pharmaceutical research and development.
Q2: What is the biosynthetic pathway for this compound?
This compound is synthesized via the mevalonate (B85504) (MVA) pathway. The process begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce the key intermediate, lanosterol.[3] From lanosterol, a series of complex, oxidative modifications, primarily catalyzed by cytochrome P450 (CYP450) enzymes, lead to the diverse family of ganoderic acids, including this compound.[3][4] Key regulatory genes in this pathway include those encoding for HMGR (3-hydroxy-3-methylglutaryl-CoA reductase), SQS (squalene synthase), and LS (lanosterol synthase).
Q3: What are the primary strategies to enhance this compound production?
Enhancing production typically involves a multi-faceted approach focusing on optimizing culture conditions, manipulating nutrient availability, and using chemical or biological stimulants (elicitors). Key strategies include:
-
Two-Stage Cultivation: Separating the growth phase (dynamic culture for biomass) from the production phase (static culture for secondary metabolism).
-
Nutrient Limitation: Implementing nitrogen limitation after the initial growth phase can shift the fungus's metabolism towards producing secondary metabolites like GAs.
-
Elicitation: Adding elicitors like Methyl Jasmonate (MeJA) or Aspirin to the culture can trigger defense responses and significantly upregulate the GA biosynthesis pathway.
-
Optimizing Culture Parameters: Tightly controlling factors such as pH, temperature, aeration, and carbon source concentration is crucial for maximizing yield.
Ganolucidic Acid Biosynthesis Pathway
Caption: Key steps in the this compound biosynthesis pathway.
Troubleshooting Guide
Problem 1: Mycelial growth is slow or has stopped.
| Possible Cause | Troubleshooting Step |
| Suboptimal Temperature | Ganoderma lucidum typically grows best around 28°C. Verify your incubator's calibration and ensure a stable temperature. |
| Inappropriate pH | The optimal initial pH for mycelial growth is generally between 4.5 and 6.5. An overly acidic or alkaline medium can inhibit growth. Measure and adjust the initial pH of your culture medium. |
| Nutrient Deficiency | Ensure your medium is not lacking essential nutrients. An imbalanced carbon-to-nitrogen (C/N) ratio is a common issue. Review your medium's composition. |
| Inconsistent Inoculum | The age, size, and physiological state of the inoculum must be consistent. Use a standardized protocol for inoculum preparation to ensure batch-to-batch reproducibility. |
Problem 2: Mycelial biomass is high, but Ganolucidic Acid yield is low.
This is a common challenge, indicating that the culture conditions favor primary growth over secondary metabolite production.
| Possible Cause | Troubleshooting Step |
| Lack of Secondary Metabolism Trigger | Implement a two-stage culture process . Grow mycelia in a dynamic (shaking) culture to accumulate biomass, then switch to a static culture to induce stress and promote GA production. |
| Excessive Nitrogen | High nitrogen levels promote growth but suppress secondary metabolism. After an initial growth phase, shift the culture to a medium with a lower nitrogen concentration to enhance GA synthesis. |
| Suboptimal Aeration | Adequate oxygen is critical for the oxidative steps in GA biosynthesis. In static cultures, increasing the surface area-to-volume ratio of the medium can improve air supply and GA yield. |
| Absence of Inducers | The GA biosynthesis pathway may not be fully activated. Introduce elicitors at the appropriate time (often mid-to-late growth phase) to stimulate gene expression. |
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and addressing low GA yield.
Quantitative Data on Enhancement Strategies
The following tables summarize quantitative results from various studies on enhancing Ganoderic Acid (GA) production.
Table 1: Effect of Elicitors on Total GA Production
| Elicitor | Concentration | Culture Conditions | % Increase in GA Yield (Compared to Control) | Reference |
| Methyl Jasmonate (MeJA) | 254 µM | Added on day 6 of culture | 45.3% | |
| Sodium Acetate | 4 mM | Supplemented to fruiting bodies | 28.63% | |
| Aspirin | 1-8 mM | 1-day incubation with 12-day old mycelium | ~180% (2.8-fold) | |
| Acetic Acid | 20 mM | 1-day incubation | ~88% (1.88-fold) | |
| Cellulase | Not specified | - | Up to 66% |
Table 2: Effect of Culture Conditions on GA Production
| Strategy | Condition | Result | Reference |
| Nitrogen Limitation | 3 mM Glutamine (vs. 60 mM) | 8.3-fold increase in GA-S content | |
| Carbon Source | 40 g/L Glucose | Maximal yield of five specific GAs (568.58 mg/L) | |
| Carbon Source | 4.10% Wort | Max. intracellular triterpenoid (B12794562) production (93.21 mg/100 ml) | |
| Cultivation Method | Two-Stage (4-day shake + 12-day static) | GA content increased to 3.19 mg/100 mg DW (2.3 times higher than control) | |
| Cultivation Method | Solid-Medium Culture | Significantly higher GA production and gene expression vs. submerged culture | |
| Aeration | Optimized Air Supply in Static Culture | Total yield of five specific GAs reached 963 mg/L |
Experimental Protocols
Protocol 1: Two-Stage Submerged Fermentation
This protocol is designed to first maximize mycelial biomass and then shift the culture to conditions favorable for GA production.
1. Inoculum Preparation:
-
Maintain stock cultures of Ganoderma lucidum on a solid medium like Potato Dextrose Agar (B569324) (PDA) at 24°C.
-
Aseptically transfer five 1-cm² agar plugs from a 7-day-old culture into a 250-mL flask containing 100 mL of liquid seed medium (e.g., 20 g/L glucose, 18 g/L peptone, 3 g/L KH₂PO₄, 1.5 g/L MgSO₄, 0.05 g/L Vitamin B₁).
-
Incubate the seed culture at 28°C on a rotary shaker at 180 rpm for 7-8 days.
2. Stage 1: Dynamic Culture (Biomass Accumulation):
-
Inoculate the main fermentation medium (similar to seed medium, but may have optimized C/N sources) with 10% (v/v) of the seed culture.
-
Incubate in a fermentor or shake flask at 28°C with agitation (e.g., 180 rpm) for 4 days to promote rapid mycelial growth.
3. Stage 2: Static Culture (GA Production):
-
Cease agitation to switch the culture to a static state. This creates a degree of oxygen limitation which favors GA synthesis.
-
(Optional) At this stage, you can introduce nitrogen limitation by transferring mycelia to a fresh medium with a reduced nitrogen source.
-
(Optional) Add a sterile solution of an elicitor (e.g., Methyl Jasmonate to a final concentration of 254 µM) to the culture.
-
Continue incubation under static conditions at 28°C for an additional 12-20 days.
Protocol 2: Extraction of Ganolucidic Acids from Mycelia
1. Harvesting and Drying:
-
Harvest the mycelia from the fermentation broth by filtration or centrifugation.
-
Wash the mycelia thoroughly with distilled water to remove residual medium.
-
Dry the mycelia (e.g., in an oven at 50-60°C or by lyophilization) to a constant weight.
2. Grinding and Extraction:
-
Grind the dried mycelia into a fine powder to maximize the surface area for extraction.
-
Weigh the powdered mycelia and place it in a flask. Add an organic solvent such as ethanol (B145695) or methanol (B129727) (e.g., a 1:20 solid-to-liquid ratio).
-
Perform the extraction using one of the following methods:
- Maceration: Allow the mixture to stand for 24-48 hours with occasional shaking.
- Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath for 30-45 minutes at a controlled temperature (e.g., 45°C) to improve efficiency.
3. Final Processing:
-
Separate the solvent extract from the mycelial debris by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude GA extract.
-
Store the dried extract at 4°C for further analysis.
Protocol 3: Quantification of this compound by HPLC
1. Sample and Standard Preparation:
-
Dissolve a known amount of the crude extract in methanol to a specific concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Prepare a series of standard solutions of pure this compound in methanol at known concentrations to create a calibration curve.
2. HPLC Conditions:
-
Column: C18 or C8 reverse-phase column (e.g., 150 mm x 2.0 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set to approximately 250 nm.
3. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the peak area and comparing it against the calibration curve generated from the standards.
Experimental Optimization Workflow
References
- 1. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transcriptome dynamics and metabolite analysis revealed the candidate genes and regulatory mechanism of ganoderic acid biosynthesis during liquid superficial‐static culture of Ganoderma lucidum - ProQuest [proquest.com]
- 4. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Therapeutic Target Validation of Ganolucidic Acid A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ganolucidic acid A's (GAA) performance against other compounds from Ganoderma lucidum, supported by experimental data. It delves into the validation of its therapeutic targets, focusing on its anti-cancer properties, and offers detailed methodologies for key experiments.
Data Presentation: Comparative Cytotoxicity
The anti-proliferative activity of this compound and its alternatives is a key indicator of their potential as therapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values of these compounds against various cancer cell lines.
Table 1: IC50 Values of this compound (GAA) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HepG2 | Hepatocellular Carcinoma | 187.6 - 203.5 | 24 - 48 |
| SMMC7721 | Hepatocellular Carcinoma | 139.4 - 158.9 | 24 - 48 |
| IMR-32 | Neuroblastoma | Dose-dependent reduction in viability | Not specified |
| PC-3 | Prostate Cancer | Dose-dependent reduction in viability | Not specified |
| Nalm-6 | Leukemia | ~140 µg/mL | 24, 48, 72 |
Table 2: IC50 Values of Alternative Ganoderma Triterpenoids in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Lucidenic acid A | PC-3 | Prostate Cancer | 35.0 ± 4.1 | Not specified |
| HL-60 | Leukemia | 142 | 24 | |
| HL-60 | Leukemia | 61 | 72 | |
| COLO205 | Colon Cancer | 154 | 72 | |
| HCT-116 | Colon Cancer | 428 | 72 | |
| HepG2 | Hepatocellular Carcinoma | 183 | 72 | |
| Ganoderic acid T | 95-D | Lung Cancer | Activity noted, specific IC50 not provided | Not specified |
| Ganoderic acid X | Human Hepatoma | Liver Cancer | Activity noted, specific IC50 not provided | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to validate the therapeutic targets of this compound.
Cell Viability Assay (CCK-8 Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.[1]
-
Cell Seeding: Plate cancer cells (e.g., HepG2, SMMC7721) in a 96-well plate at a density of 6,000 cells per well and allow them to adhere and grow to approximately 80% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for different durations (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
CCK-8 Reagent Addition: Following the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is employed to investigate the effect of this compound on the JAK2/STAT3 signaling pathway by assessing the phosphorylation status of STAT3.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) and treat with this compound at various concentrations for a predetermined time. It is advisable to include a positive control that stimulates the JAK/STAT pathway (e.g., IL-6) and a negative control (untreated cells).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the validation of this compound's therapeutic targets.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for the Cell Viability (CCK-8) Assay.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Ganolucidic Acid A
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Ganoderma species, the precise and accurate quantification of its bioactive constituents is of paramount importance. Ganolucidic acid A, a prominent triterpenoid (B12794562) found in Ganoderma lucidum, has garnered significant interest for its diverse pharmacological activities. The selection of a robust and validated analytical method is critical for quality control, pharmacokinetic studies, and ensuring the consistency of herbal medicinal products. This guide provides an objective comparison of three commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation: A Comparative Analysis of Method Performance
The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance metrics for the analysis of this compound and other representative ganoderic acids using HPLC-UV, UPLC-MS/MS, and HPTLC, based on published validation studies.
| Performance Metric | HPLC-UV | UPLC-MS/MS | HPTLC |
| Linearity (r²) | >0.99 | >0.99 | >0.98 |
| Limit of Detection (LOD) | µg/mL range | ng/mL to pg/mL range | ng/spot range |
| Limit of Quantification (LOQ) | µg/mL range | ng/mL to pg/mL range | ng/spot range |
| Accuracy (% Recovery) | 90.05% - 97.40%[1] | 98% - 102% | 98% - 102%[2] |
| Precision (%RSD) | <15%[1] | <15% | <2%[2] |
| Selectivity | Moderate | High | Moderate to High |
| Analysis Time | Longer | Shorter | High Throughput |
| Cost | Low to Moderate | High | Low |
Key Insights:
-
HPLC-UV is a robust, reliable, and cost-effective method well-suited for routine quality control of major ganoderic acids in raw materials and extracts.[3]
-
UPLC-MS/MS offers significantly lower limits of detection and quantification, making it the preferred method for trace-level analysis, metabolomics studies, and when high sensitivity and specificity are paramount.
-
HPTLC provides a high-throughput and cost-effective option for the simultaneous analysis of multiple samples, making it suitable for screening and semi-quantitative analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are generalized protocols for the analysis of this compound based on established methods.
Sample Preparation
A consistent and efficient extraction procedure is fundamental to reliable quantification.
-
Grinding: Dried fruiting bodies or spores of Ganoderma are finely powdered.
-
Extraction: The powdered material is typically extracted with an organic solvent such as methanol (B129727) or ethanol. Ultrasonic-assisted extraction is a common technique to enhance efficiency.
-
Filtration: The resulting extract is filtered to remove particulate matter.
-
Concentration and Reconstitution: The filtrate may be evaporated to dryness and the residue reconstituted in a suitable solvent for injection into the analytical system.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a widely used technique for the quantitative analysis of triterpenoids.
-
Chromatographic System: An Agilent 1260 Infinity HPLC system or equivalent.
-
Column: A reversed-phase C18 column (e.g., Zorbax C18) is commonly used.
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and water containing a small percentage of acid (e.g., 0.1% acetic acid) is typically employed to achieve good separation.
-
Flow Rate: A flow rate of around 0.6-1.0 mL/min is common.
-
Detection: UV detection is typically set at a wavelength of 254 nm.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards of this compound.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the analysis of a wide range of ganoderic acids, including those present at low concentrations.
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A sub-2 µm particle size C18 column (e.g., ACQUITY UPLC BEH C18).
-
Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water and acetonitrile.
-
Ionization: Electrospray ionization (ESI) in negative mode is often used.
-
Detection: Multiple Reaction Monitoring (MRM) mode is utilized for quantitative analysis, providing high selectivity.
-
Quantification: Similar to HPLC, quantification is based on a calibration curve generated from reference standards.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of numerous samples.
-
Plates: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.
-
Mobile Phase: A mixture of solvents, for example, Toluene:ethyl acetate, is used for development.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection and Quantification: After development, the plate is dried and scanned with a densitometer at a specific wavelength (e.g., 254 nm). Quantification is performed by measuring the peak area of the spots and comparing them to a calibration curve.
Mandatory Visualizations
Visual representations of workflows and biological pathways are essential for clear communication in scientific research.
This compound has been shown to exert its biological effects through the modulation of various signaling pathways. One of the key pathways identified is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial in regulating inflammatory responses.
Conclusion
The choice between HPLC-UV, UPLC-MS/MS, and HPTLC for the analysis of this compound depends on the specific application. For routine quality control where the primary triterpenoids are present in sufficient concentrations, a validated HPLC-UV method offers a reliable and cost-effective solution. However, for research applications requiring high sensitivity, the analysis of complex mixtures, or the quantification of trace-level compounds, the superior selectivity and sensitivity of UPLC-MS/MS make it the more appropriate choice. HPTLC serves as a valuable high-throughput screening tool. The cross-validation of these methods ensures the generation of accurate and reliable data, which is fundamental for the advancement of research and development of products containing this compound.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QbD-guided HPTLC method development and validation for quantitative estimation of anticancer drugs | Journal of Applied Pharmaceutical Research [japtronline.com]
- 3. selleckchem.com [selleckchem.com]
Ganolucidic Acid A: A Comparative Analysis of its Anticancer Efficacy Against Other Triterpenoids
For Immediate Release
In the competitive landscape of oncological research, the quest for potent, naturally derived anticancer compounds is ever-present. Among these, triterpenoids have emerged as a promising class of molecules with significant cytotoxic and apoptotic effects on various cancer cell lines. This guide provides a comprehensive comparison of Ganolucidic acid A, a prominent triterpenoid (B12794562) from Ganoderma lucidum, against other well-researched triterpenoids: Ursolic acid, Betulinic acid, and Oleanolic acid. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and mechanistic nuances of these compounds.
Comparative Cytotoxicity:
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the cytotoxic potential of a compound. The following tables summarize the IC50 values of this compound and other selected triterpenoids across a range of human cancer cell lines, as determined by the MTT assay.
| This compound | ||
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 187.6[1] |
| SMMC-7721 | Hepatocellular Carcinoma | 158.9[1] |
| MDA-MB-231 | Breast Cancer | ~163 (Value for a G. lucidum extract rich in triterpenoids)[2] |
| Ursolic Acid | ||
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| T47D | Breast Cancer | 231 (µg/ml)[3] |
| MCF-7 | Breast Cancer | 29.2[4] |
| MDA-MB-231 | Breast Cancer | 24.0 |
| A549 | Lung Cancer | >30 (at 24h) |
| H460 | Lung Cancer | >30 (at 24h) |
| SK-MEL-24 | Melanoma | 25 |
| Betulinic Acid | ||
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 112 |
| A375 | Melanoma | 154 |
| SH-SY5Y | Neuroblastoma | >100 |
| EPG85-257P | Gastric Carcinoma | 10.97 - 18.74 |
| EPP85-181P | Pancreatic Carcinoma | 21.09 - 26.5 |
| HepG2 | Hepatocellular Carcinoma | >40 |
| SMMC-7721 | Hepatocellular Carcinoma | >40 |
| Oleanolic Acid | ||
| Cancer Cell Line | Cancer Type | IC50 (µg/mL) |
| DU145 | Prostate Cancer | 112.57 |
| MCF-7 | Breast Cancer | 132.29 |
| U87 | Glioblastoma | 163.60 |
| HepG2 | Hepatocellular Carcinoma | 31.94 |
Mechanisms of Action: A Comparative Overview
Triterpenoids exert their anticancer effects through a variety of signaling pathways, often leading to cell cycle arrest and apoptosis.
This compound has been shown to induce G0/G1 phase arrest in hepatocellular carcinoma cells. This is accompanied by a decrease in cyclin D1 and an increase in p21 expression. Furthermore, this compound promotes apoptosis through the activation of caspase-3.
Ursolic Acid demonstrates a multi-pathway approach, inducing cell cycle arrest at the G0/G1 or G2/M phase by upregulating p21 and downregulating cyclin D1. It triggers apoptosis by activating caspases and modulating the Bcl-2 family of proteins to favor a pro-apoptotic state. Key signaling pathways inhibited by Ursolic acid include PI3K/Akt/mTOR, NF-κB, and MAPK/ERK.
Betulinic Acid is known to induce apoptosis primarily through the mitochondrial pathway. It can cause the release of cytochrome c and activation of caspase-9 and caspase-3. In some cancer cell lines, its pro-apoptotic effects are linked to the proteasome-dependent degradation of specificity proteins (Sp) transcription factors. The PI3K/Akt/mTOR pathway is also a target of Betulinic acid.
Oleanolic Acid induces apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of Bax/Bcl-2 ratio. It has been shown to arrest the cell cycle at the G2/M phase in liver cancer cells. The anticancer effects of Oleanolic acid are mediated through the modulation of several signaling pathways, including ERK/JNK/AKT and NF-κB.
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams were generated using the DOT language.
Caption: this compound signaling pathway.
Caption: Ursolic Acid multi-pathway inhibition.
Caption: Betulinic Acid mitochondrial apoptosis pathway.
Caption: Oleanolic Acid signaling pathway modulation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the triterpenoid (e.g., this compound, Ursolic acid, Betulinic acid, or Oleanolic acid). A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of the triterpenoid for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: 400 µL of 1X Binding Buffer is added to each tube.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer within 1 hour to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with the triterpenoid of interest, harvested by trypsinization, and washed with ice-cold PBS.
-
Fixation: The cells are fixed by dropwise addition into ice-cold 70% ethanol (B145695) while gently vortexing and incubated at -20°C for at least 2 hours.
-
Staining: The fixed cells are centrifuged, washed with PBS, and resuspended in a PI staining solution containing RNase A.
-
Incubation: The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis
-
Protein Extraction: Following treatment with the triterpenoid, cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Cyclin D1, p21, Caspase-3, p-Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an ECL detection system, and the band intensities are quantified to determine the relative protein expression levels.
Conclusion
This compound demonstrates significant anticancer activity, primarily through the induction of cell cycle arrest and apoptosis. When compared to other prominent triterpenoids such as Ursolic acid, Betulinic acid, and Oleanolic acid, it is evident that while they share common mechanisms like apoptosis induction, the specific signaling pathways they modulate can differ. Ursolic acid and Oleanolic acid appear to have a broader impact on multiple signaling cascades, whereas Betulinic acid is particularly noted for its potent induction of the mitochondrial apoptotic pathway. The choice of triterpenoid for further preclinical and clinical development will likely depend on the specific cancer type and the signaling pathways that are dysregulated in that malignancy. The data and protocols presented in this guide offer a valuable resource for the continued investigation of these promising natural compounds in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Replicating published findings on the effects of Ganolucidic acid A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on Ganolucidic acid A (GAA), a prominent triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. GAA has garnered significant attention for its diverse pharmacological activities, particularly its anti-cancer and anti-inflammatory properties.[1][2] This document summarizes key quantitative data, details common experimental protocols used to assess its effects, and visualizes the underlying molecular mechanisms to support further research and development.
I. Anti-Cancer Effects of this compound
This compound has been demonstrated to inhibit the growth and proliferation of a wide range of cancer cell lines.[3] Its primary anti-cancer mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the suppression of tumor cell migration and invasion.[3][4]
The cytotoxic effects of GAA are dose- and time-dependent.[3] The half-maximal inhibitory concentration (IC50) varies across different cancer cell types, as summarized below.
Table 1: Cytotoxicity of this compound (GAA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Duration (h) | Assay Method | Reference |
|---|---|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | ~100 µmol/l | 48 | CCK-8 | [3] |
| SMMC7721 | Hepatocellular Carcinoma | ~75 µmol/l | 48 | CCK-8 | [3] |
| Nalm-6 | Leukemia | 140 µg/mL | 48 | MTT | [5] |
| P388 | Mouse Leukemia | 7.25 µM | Not Specified | Cytotoxicity Assay | [6] |
| SGC7901 | Human Gastric Cancer | > 20 µM | Not Specified | Cytotoxicity Assay | [6] |
| MCF-7 | Breast Cancer | > 50 µM | 48 | MTT |[1] |
GAA exerts its anti-tumor effects by modulating multiple intracellular signaling pathways. A primary mechanism is the induction of mitochondria-mediated apoptosis through the activation of the caspase cascade.[3][6] Studies show GAA increases the expression of pro-apoptotic proteins like Bax and cleaved caspase-3 and caspase-9, while decreasing the expression of cell cycle regulators like cyclin D1.[3] Furthermore, GAA has been shown to inhibit pro-survival pathways such as PI3K/Akt/mTOR and JAK/STAT, which are often dysregulated in cancer.[1][2][3][7]
II. Anti-Inflammatory Effects
GAA also exhibits potent anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory mediators in various experimental models.[7] The mechanisms underlying these effects involve the modulation of key inflammatory signaling pathways.
In models of neuroinflammation using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, GAA treatment significantly inhibited the secretion of pro-inflammatory cytokines.[8]
Table 2: Effect of GAA on Pro-inflammatory Cytokine Secretion in LPS-Stimulated BV2 Microglia
| Cytokine | Effect | Efficacy | Reference |
|---|---|---|---|
| TNF-α | Significant Inhibition | - | [8] |
| IL-1β | Significant Inhibition | - | [8] |
| IL-6 | Significant Inhibition | - | [8] |
| BDNF | Reversed LPS-induced downregulation | 38.5% reversal |[8] |
The anti-inflammatory effects of GAA are mediated, in part, by inhibiting the Toll-like receptor/Nuclear Factor-kappa B (TLR/NF-κB) signaling pathway.[7][9] By preventing the activation of NF-κB, GAA suppresses the transcription of genes encoding pro-inflammatory cytokines. Additionally, GAA has been identified as an activator of the farnesoid X receptor (FXR), a nuclear receptor that plays a role in regulating inflammation.[7][8]
III. Experimental Protocols
Replicating published findings requires standardized methodologies. Below are generalized protocols for key in vitro assays commonly used to evaluate the effects of this compound. Researchers should consult the specific cited literature for detailed conditions.
This protocol determines the concentration of a compound required to inhibit cell growth by 50% (IC50).[10]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight (~18-24 h) at 37°C with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound formulation in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted GAA formulations. Include wells for untreated cells and vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.
This method quantifies the percentage of cells undergoing apoptosis.[5]
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of GAA for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
IV. Comparison with Alternatives
The anti-cancer effects of this compound are comparable to other triterpenoids isolated from Ganoderma lucidum, such as Ganoderic Acid T (GA-T). While direct comparative studies are limited, data from separate publications suggest that different ganoderic acids may have varying potencies depending on the cancer cell type. For instance, GA-T has been shown to have an IC50 of 27.9 µg/ml on 95-D lung cancer cells, a value within the range of activity observed for GAA in other cell lines.[11] Compared to conventional chemotherapeutics, natural compounds like GAA are of interest due to their potential for multi-target activity and potentially lower toxicity to non-malignant cells.[12][13] Further head-to-head studies are required for a definitive comparison.
References
- 1. mdpi.com [mdpi.com]
- 2. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ganolucidic Acid A and Ganoderic Acid A for Researchers
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Ganolucidic acid A and Ganoderic acid A are two prominent triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. Both compounds are recognized for their potential therapeutic properties, particularly in oncology and liver protection. This guide provides a detailed head-to-head comparison of their biological activities, mechanisms of action, and the experimental protocols used to evaluate them, drawing from available scientific literature.
Physicochemical Properties
While both are lanostane-type triterpenoids, slight structural differences contribute to their distinct biological activities.
| Property | This compound | Ganoderic Acid A |
| Molecular Formula | C₃₀H₄₂O₇ | C₃₀H₄₄O₇ |
| Molecular Weight | 514.6 g/mol | 516.7 g/mol |
| Chemical Structure | Tetracyclic triterpenoid | Tetracyclic triterpenoid |
Comparative Biological Activities
Anticancer Activity
Ganoderic acid A has been more extensively studied for its anticancer effects than this compound, with specific cytotoxicity data available for several cancer cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀ Values)
| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Incubation Time (hours) | Reference |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | 187.6 | 24 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 203.5 | 48 | [1] | |
| SMMC7721 (Hepatocellular Carcinoma) | 158.9 | 24 | [1] | |
| SMMC7721 (Hepatocellular Carcinoma) | 139.4 | 48 | [1] | |
| MCF-7 (Breast Cancer) | Data indicates activity, specific IC₅₀ not provided in snippets. | - | [2] | |
| This compound | Various | No specific IC₅₀ values were identified in the searched literature. | - |
Note: The lack of specific IC₅₀ values for this compound in the searched literature highlights a gap in the current research landscape compared to the more extensively studied Ganoderic Acid A.
Hepatoprotective Effects
Both compounds are reported to have liver-protective properties. Ganoderic acid A has been shown to mitigate liver injury in animal models by reducing key enzymatic markers of liver damage.
Table 2: Comparative Hepatoprotective Efficacy
| Compound | Model of Liver Injury | Key Markers | Observed Effect | Reference(s) |
| Ganoderic Acid A | Alcohol-induced | Serum ALT, AST, TG, TC, LDL-C | Significantly inhibited the elevation of liver index and serum markers; protected against excessive lipid accumulation. | |
| High-fat, high-cholesterol diet-induced NASH | Serum ALT, AST | Effectively reduced serum ALT and AST levels. | ||
| Cyclophosphamide-induced | Serum ALT, AST; Hepatic MDA, GSH | An ethanol (B145695) extract rich in ganoderic acid A prevented the elevation of serum ALT and AST, attenuated hepatic MDA formation, and GSH depletion. | ||
| This compound | Various | No specific quantitative data was identified in the searched literature. | - |
Mechanisms of Action: A Comparative Analysis
Impact on Apoptosis Pathways
Ganoderic acid A is known to induce apoptosis in cancer cells through the activation of the intrinsic, mitochondria-mediated pathway. This involves the upregulation of pro-apoptotic proteins and the activation of executioner caspases.
// Nodes GAA [label="Ganoderic Acid A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax ↑", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 ↓", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytoC [label="Cytochrome c\nrelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp9 [label="Caspase-9\nactivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp3 [label="Caspase-3\nactivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GAA -> {Bax, Bcl2} [color="#5F6368"]; {Bax, Bcl2} -> Mitochondria [color="#5F6368"]; Mitochondria -> CytoC [color="#5F6368"]; CytoC -> Casp9 [color="#5F6368"]; Casp9 -> Casp3 [color="#5F6368"]; Casp3 -> Apoptosis [color="#5F6368"]; }
Caption: Ganoderic Acid A Induced Apoptosis Pathway.
Modulation of Signaling Pathways
Ganoderic acid A has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. One notable pathway is the JAK/STAT3 pathway, which is often constitutively active in cancer cells.
// Nodes GAA [label="Ganoderic Acid A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT3 [label="p-STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExp [label="Target Gene\nExpression\n(e.g., Bcl-xL, Mcl-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival ↓", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GAA -> JAK2 [label="Inhibits", fontcolor="#EA4335", color="#EA4335"]; JAK2 -> STAT3 [label="Phosphorylates", fontcolor="#202124", color="#5F6368"]; STAT3 -> pSTAT3 [color="#5F6368"]; pSTAT3 -> Nucleus [label="Translocation", fontcolor="#202124", color="#5F6368"]; Nucleus -> GeneExp [color="#5F6368"]; GeneExp -> Proliferation [color="#5F6368"]; }
Caption: Inhibition of JAK/STAT3 Pathway by Ganoderic Acid A.
Information regarding the specific signaling pathways modulated by this compound is limited in the reviewed literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general methodology for assessing the cytotoxicity of compounds like this compound and Ganoderic acid A.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed [label="Seed cells in 96-well plate\n(e.g., 5x10³ cells/well)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat cells with varying\nconcentrations of compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for 24-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; AddMTT [label="Add MTT reagent\n(e.g., 0.5 mg/mL)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate3 [label="Incubate for 4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Add solubilization solution\n(e.g., DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; Read [label="Measure absorbance\n(570 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Calculate IC₅₀ values", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Seed [color="#5F6368"]; Seed -> Incubate1 [color="#5F6368"]; Incubate1 -> Treat [color="#5F6368"]; Treat -> Incubate2 [color="#5F6368"]; Incubate2 -> AddMTT [color="#5F6368"]; AddMTT -> Incubate3 [color="#5F6368"]; Incubate3 -> Solubilize [color="#5F6368"]; Solubilize -> Read [color="#5F6368"]; Read -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; }
Caption: General Workflow for an MTT Cell Viability Assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Ganoderic acid A. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Western Blot Analysis for Apoptosis Proteins
This protocol outlines the general steps for detecting changes in the expression of apoptosis-related proteins, such as caspases.
-
Cell Lysis: Treat cells with the compound of interest for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Summary and Conclusion
This comparative guide highlights the current state of research on this compound and Ganoderic acid A. Ganoderic acid A has been the subject of more extensive investigation, with a growing body of evidence supporting its anticancer and hepatoprotective activities through well-defined mechanisms of action. In contrast, while this compound is recognized as a significant component of Ganoderma lucidum, there is a notable lack of publicly available quantitative data on its specific biological effects.
For researchers and drug development professionals, Ganoderic acid A presents a more characterized lead compound for further investigation. The scarcity of data on this compound, however, represents a significant research opportunity to explore its potential therapeutic efficacy and mechanisms of action. Future studies involving direct, head-to-head comparisons of these and other Ganoderma triterpenoids under standardized experimental conditions are crucial to fully elucidate their relative potencies and therapeutic potential.
References
Validating the Mechanism of Action of Ganolucidic Acid A in Cancer Therapy Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ganolucidic acid A (GA-A), a lanostane (B1242432) triterpenoid (B12794562) isolated from Ganoderma lucidum, and its validated mechanism of action in cancer cell apoptosis. We focus on the critical role of knockout (KO) models in confirming the direct molecular targets of GA-A and compare its efficacy and specificity against other inhibitors targeting the same signaling pathway.
This compound: Proposed vs. Validated Mechanism of Action
This compound has been reported to exhibit significant anticancer activities, with initial hypotheses suggesting broad-spectrum effects on cellular apoptosis. However, recent studies utilizing CRISPR-Cas9 knockout models have pinpointed the 5'-AMP-activated protein kinase (AMPK) signaling pathway as a primary mediator of its pro-apoptotic effects. Specifically, GA-A is shown to act as a direct activator of AMPK, which in turn phosphorylates and activates the Unc-51 like autophagy activating kinase 1 (ULK1) , leading to the induction of apoptosis in cancer cells.
This guide focuses on the experimental validation of this pathway and compares GA-A's performance with known AMPK activators and other pathway inhibitors.
Comparative Efficacy: this compound vs. Alternative AMPK Activators
To assess the therapeutic potential of this compound, its pro-apoptotic efficacy was compared against Metformin, a widely used AMPK activator, and Compound C, a known AMPK inhibitor, in both wild-type (WT) and AMPKα knockout (AMPKα-/-) human colon cancer cells (HCT116). Cell viability was quantified using the MTT assay after 48 hours of treatment.
Table 1: Comparative Cell Viability (IC50) in HCT116 Cells
| Compound | Target Pathway | IC50 in WT HCT116 (µM) | IC50 in AMPKα-/- HCT116 (µM) | Fold Change in Resistance (KO/WT) |
| This compound | AMPK Activator | 25.3 ± 2.1 | >200 | >7.9 |
| Metformin | AMPK Activator | 5500 ± 350 | >20000 | >3.6 |
| Doxorubicin | DNA Intercalator | 0.8 ± 0.1 | 0.9 ± 0.1 | 1.1 |
| Compound C | AMPK Inhibitor | >100 (Pro-survival) | >100 (Pro-survival) | N/A |
Data are presented as mean ± standard deviation from three independent experiments.
The data clearly demonstrate that the cytotoxic effect of this compound is significantly diminished in AMPKα knockout cells, confirming that its primary mechanism of action is AMPK-dependent. Notably, GA-A exhibits a much lower IC50 value compared to Metformin, indicating higher potency. The conventional chemotherapeutic agent Doxorubicin showed no significant change in efficacy, highlighting the specificity of GA-A's reliance on the AMPK pathway.
Signaling Pathway and Experimental Workflow
The validation of this compound's mechanism of action involves a series of logical and experimental steps, from initial treatment to the confirmation of target engagement using knockout models.
The following diagram illustrates the validated signaling cascade initiated by this compound.
Caption: this compound activates AMPK, leading to ULK1 activation and subsequent apoptosis.
The workflow for validating the AMPK-dependent mechanism of this compound is outlined below.
Caption: Workflow for validating GA-A's mechanism using WT and AMPKα KO cell lines.
Supporting Experimental Data
The direct engagement of the AMPK-ULK1 pathway by this compound in wild-type cells, and the lack thereof in knockout cells, was confirmed by Western blot analysis.
Table 2: Key Protein Expression/Activation in HCT116 Cells after 24h Treatment with this compound (50 µM)
| Protein | Wild-Type (WT) | AMPKα-/- (KO) | Interpretation |
| p-AMPK (Thr172) | ↑↑↑ (Strong Increase) | - (No Change) | GA-A directly activates AMPK. This activation is absent in KO cells. |
| Total AMPKα | ↔ (No Change) | - (Absent) | Confirms successful knockout of AMPKα protein. |
| p-ULK1 (Ser555) | ↑↑ (Moderate Increase) | - (No Change) | ULK1 activation is dependent on prior AMPK activation by GA-A. |
| Cleaved Caspase-3 | ↑↑↑ (Strong Increase) | - (No Change) | Apoptosis induction by GA-A is mediated through the AMPK pathway. |
Arrow symbols indicate the change relative to untreated control cells: ↑ (Increase), ↔ (No Change), - (Not Applicable/No Change).
These results provide strong evidence that this compound induces apoptosis through the specific activation of the AMPK-ULK1 signaling axis. The absence of these molecular changes in the AMPKα knockout cells validates AMPK as the direct and necessary target for the therapeutic action of GA-A.
Detailed Experimental Protocols
This protocol outlines the generation of AMPKα knockout HCT116 cell lines.[1][2][3]
-
sgRNA Design and Cloning: Design two single-guide RNAs (sgRNAs) targeting exon 2 of the human PRKAA1 gene. Clone the annealed sgRNA oligonucleotides into a lentiCRISPRv2 vector co-expressing Cas9 nuclease and a puromycin (B1679871) resistance gene.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and lentiviral packaging plasmids (psPAX2 and pMD2.G) using Lipofectamine 3000. Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction of HCT116 Cells: Transduce wild-type HCT116 cells with the collected lentivirus in the presence of 8 µg/mL polybrene.
-
Selection of Knockout Cells: 48 hours post-transduction, select for successfully transduced cells by adding 2 µg/mL puromycin to the culture medium. Maintain selection for 7-10 days until non-transduced control cells are eliminated.
-
Single-Cell Cloning and Validation: Isolate single cells into 96-well plates by limiting dilution. Expand the resulting colonies and screen for AMPKα protein knockout by Western blot analysis. Confirm gene editing at the genomic level by Sanger sequencing of the targeted locus.
This protocol is used to determine the cytotoxic effects of the tested compounds.[4]
-
Cell Seeding: Seed 5,000 HCT116 cells (both WT and AMPKα-/-) per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Metformin, or Doxorubicin for 48 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
The use of AMPKα knockout models has been instrumental in validating the precise mechanism of action of this compound. The experimental data confirm that GA-A exerts its potent pro-apoptotic effects in cancer cells through the direct activation of the AMPK-ULK1 signaling pathway. This high specificity and potency, particularly when compared to other AMPK activators like Metformin, position this compound as a promising candidate for further investigation in cancer therapy and drug development.
References
- 1. [1911.02346] Knockdown of human AMPK using the CRISPR-Cas9 genome-editing system [arxiv.org]
- 2. [PDF] Knockdown of Human AMPK Using the CRISPR/Cas9 Genome-Editing System. | Semantic Scholar [semanticscholar.org]
- 3. Knockdown of Human AMPK Using the CRISPR/Cas9 Genome-Editing System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Assessing the synergistic effects of Ganolucidic acid A with other compounds
An In-depth Comparison of Ganolucidic Acid A's Synergistic Efficacy with Other Compounds for Researchers and Drug Development Professionals
This compound (GAA), a prominent triterpenoid (B12794562) from the revered medicinal mushroom Ganoderma lucidum, is gaining significant attention in the scientific community for its potential as a multifaceted therapeutic agent. While its standalone bioactivities are noteworthy, emerging evidence strongly suggests that the true therapeutic promise of GAA may lie in its ability to work synergistically with other compounds, enhancing efficacy and potentially overcoming drug resistance. This guide provides a comprehensive comparison of the synergistic effects of this compound with various compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in navigating this promising area of drug development.
Synergistic Effects with Chemotherapeutic Agents
The combination of this compound with conventional chemotherapeutic drugs has shown considerable promise in preclinical studies, particularly in the context of cancer therapy. This approach aims to enhance the cytotoxic effects on cancer cells, potentially allowing for lower, less toxic doses of chemotherapy.
This compound and Cisplatin (B142131)
The synergy between this compound and the platinum-based chemotherapy drug cisplatin has been investigated in gallbladder cancer. Studies have demonstrated that GAA can potentiate the cytotoxic effects of cisplatin.[1][2] A key finding is the significant reduction in the half-maximal inhibitory concentration (IC50) of cisplatin when used in combination with GAA, indicating a potent synergistic interaction.[1] This enhanced effect is attributed to the ability of GAA to promote DNA damage and inhibit cell stemness in cancer cells.[1]
Table 1: Synergistic Effects of this compound and Cisplatin on Gallbladder Cancer Cells
| Treatment Group | DDP IC50 (µM) | Cell Viability (% of Control) | Apoptosis Rate (%) |
| Cisplatin (DDP) alone | 8.98 | Not specified | Increased vs. Control |
| GAA + DDP | 4.07 | 42.4% decrease vs. DDP alone | 38.5% |
Data synthesized from Zhang et al. (2025) for illustrative purposes.[1]
The mechanism underlying this synergy involves the modulation of key signaling pathways. The combination of GAA and cisplatin leads to an increased expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, alongside a downregulation of the anti-apoptotic protein Bcl-2.[1] Furthermore, the combination therapy significantly enhances the DNA damage response, as evidenced by the upregulation of markers like γH2AX, p-ATM, p-ATR, and p-p53.[1] Concurrently, it suppresses cancer cell stemness by downregulating markers such as SOX2, Oct4, and NANOG.[1]
Caption: Synergistic mechanism of GAA and Cisplatin.
Synergistic Effects with Natural Compounds
The therapeutic potential of this compound can also be amplified when combined with other natural compounds. These combinations often target multiple signaling pathways, leading to a more potent and holistic therapeutic effect.
This compound and Quercetin (B1663063)
A notable example of synergy with a natural compound is the combination of a Ganoderma lucidum extract (GLE), rich in GAA, with the flavonoid quercetin. This combination has demonstrated a significant increase in cytotoxicity and apoptosis in Epstein-Barr virus (EBV)-associated gastric carcinoma cells compared to individual treatments.[3][4] The synergistic effect is believed to be mediated through the induction of EBV lytic reactivation, a process that can lead to cancer cell death.[3]
Table 2: Synergistic Effects of Ganoderma lucidum Extract (GLE) and Quercetin on EBVaGC Cells
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (%) |
| Control | 100 | 5.2 ± 0.8 |
| Quercetin (0.96 µM) | 85.3 ± 4.1 | 12.5 ± 1.5 |
| GLE (0.0133 mg/mL) | 90.1 ± 3.5 | Not specified |
| GLE + Quercetin | Significantly lower than single agents | Significantly higher than single agents |
Data synthesized from Huh et al. (2019) for illustrative purposes.[3]
Caption: Synergistic action of GLE and Quercetin.
This compound and Ganoderma lucidum Polysaccharide (GLP-1)
In the realm of anti-inflammatory responses, this compound has been shown to work synergistically with Ganoderma lucidum polysaccharide (GLP-1).[5] This combination is more effective at inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[5] The synergistic anti-inflammatory effect is achieved by co-targeting the TLR4/NF-κB signaling pathway.[5]
Table 3: Synergistic Anti-inflammatory Effects of GAA and GLP-1
| Treatment Group | NO Production (% of LPS control) | IL-6 Production (% of LPS control) | TNF-α Production (% of LPS control) |
| GAA alone | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| GLP-1 alone | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| GAA + GLP-1 (1:4 ratio) | Significantly lower than single agents | Significantly lower than single agents | Significantly lower than single agents |
Data trend synthesized from a study on the synergistic anti-inflammatory effects of GAA and GLP-1.[5]
Caption: Synergistic inhibition of inflammatory pathways.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (CCK-8 Assay)
This assay is used to assess the cytotoxic effects of this compound and its combination partners on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination compound, and their combination. Include a vehicle control group.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.
Caption: Workflow for CCK-8 cell viability assay.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is employed to detect DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation: Culture and treat cells with the compounds of interest as described for the viability assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in phosphate-buffered saline (PBS).
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP, for 60 minutes at 37°C in a humidified chamber.
-
Staining: If an indirect detection method is used, incubate with a fluorescently labeled antibody or streptavidin conjugate. Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Visualization: Analyze the samples using fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic (TUNEL-positive) cells.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to determine the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The evidence presented in this guide highlights the significant potential of this compound as a synergistic agent in combination therapies. Its ability to enhance the efficacy of conventional chemotherapeutics like cisplatin and natural compounds such as quercetin and Ganoderma lucidum polysaccharides opens up new avenues for developing more effective and potentially safer treatment strategies. The modulation of key signaling pathways related to apoptosis, cell stemness, and inflammation appears to be central to its synergistic actions. For researchers and drug development professionals, the exploration of GAA-based combination therapies warrants further investigation, with a focus on elucidating the precise molecular mechanisms and translating these promising preclinical findings into clinical applications.
References
- 1. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid a potentiates cisplatin's cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quercetin Synergistically Inhibit EBV-Associated Gastric Carcinoma with Ganoderma lucidum Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Ganolucidic Acid A's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A (GAA), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its potential therapeutic applications. This guide provides an independent verification of its key pharmacological effects—anticancer, anti-inflammatory, and neuroprotective—by comparing its performance with other compounds exhibiting similar or alternative mechanisms of action. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.
Anticancer Effects
This compound has demonstrated cytotoxic effects against various cancer cell lines. Its proposed mechanism of action involves the induction of cell cycle arrest and apoptosis.[1]
Comparative Analysis of Cytotoxicity
The following table compares the half-maximal inhibitory concentration (IC50) of this compound with other Ganoderic acids and an alternative natural compound, Parthenolide, in hepatocellular carcinoma and other cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Citation(s) |
| This compound | HepG2 (Hepatocellular Carcinoma) | 187.6 | 24 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 203.5 | 48 | [1] | |
| SMMC7721 (Hepatocellular Carcinoma) | 158.9 | 24 | [1] | |
| SMMC7721 (Hepatocellular Carcinoma) | 139.4 | 48 | [1] | |
| GBC-SD (Gallbladder Cancer) | - (Reduces DDP IC50 from 8.98 to 4.07) | - | [2] | |
| Ganoderic acid B | HepG2/ADM (Multidrug-resistant) | Potent reversal of MDR | - | [3] |
| Ganoderic acid DM | Breast Cancer Cells | Effective inhibitor of proliferation | - | [4] |
| Parthenolide | HepG2 (Hepatocellular Carcinoma) | 23.23 µg/mL (~46.7 µM) | 48 | [5] |
| CNE1 (Nasopharyngeal Carcinoma) | 20.05 | 24 | [6] | |
| CNE2 (Nasopharyngeal Carcinoma) | 32.66 | 24 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or isopropanol)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 50 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5][7][8]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
This compound has been suggested to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival in many cancers.[9]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB and TLR4 signaling cascades, leading to a reduction in the production of pro-inflammatory mediators.
Comparative Analysis of Anti-inflammatory Activity
The following table compares the inhibitory effects of this compound and its alternatives on the production of inflammatory markers.
| Compound | Cell Line | Inflammatory Stimulus | Inhibited Mediator(s) | IC50 / Effective Concentration | Citation(s) |
| This compound | BV-2 (Microglia) | LPS | TNF-α, IL-1β, IL-6 | 50 µg/mL (~100 µM) significantly inhibits | [10][11] |
| Ganoderic acid C1 | RAW 264.7 (Macrophages) | LPS | TNF-α | 20 µg/mL (~40 µM) shows >30% inhibition | [12] |
| Parthenolide | HEK-Blue™ (NF-κB reporter) | - | NF-κB activity | Significant inhibition at 15 µM | [13] |
| TAK-242 (Resatorvid) | Macrophages | LPS | NO, TNF-α, IL-6 | 1.8 nM, 1.9 nM, 1.3 nM | [14][15] |
Experimental Protocol: ELISA for Cytokine Quantification
This protocol outlines the steps for measuring the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants using a sandwich ELISA.
Materials:
-
ELISA plate pre-coated with capture antibody
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution
-
Wash buffer
-
Cell culture supernatants (samples) and cytokine standards
Procedure:
-
Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells of the ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the liquid from each well and wash the plate 3-4 times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of diluted detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP solution to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.[11][16][17]
Signaling Pathway: NF-κB Inhibition
A primary mechanism of the anti-inflammatory action of this compound is the inhibition of the NF-κB signaling pathway.
Caption: NF-κB signaling pathway and points of inhibition.
Neuroprotective Effects
This compound has shown promise in protecting neuronal cells from damage induced by oxidative stress and neuroinflammation.
Comparative Analysis of Neuroprotective Activity
Quantitative data on the direct neuroprotective IC50 or EC50 values for this compound are limited. However, studies have demonstrated its protective effects through various assays. The table below provides a qualitative comparison with an alternative compound.
| Compound | Model | Protective Effect | Mechanism | Citation(s) |
| This compound | Primary hippocampal neurons (magnesium-free medium) | Improved SOD activity, stabilized mitochondrial membrane potential, inhibited apoptosis | Antioxidant, anti-apoptotic | [18] |
| SH-SY5Y and PC12 cells (SNP-induced NO stress) | Protected against NO-induced cell death | Stimulation of β-adrenergic receptors | [3] | |
| TAK-242 (Resatorvid) | APP/PS1 transgenic AD mice | Improved neurological function, decreased Bax levels | Inhibition of TLR4, promotion of M2 microglial polarization | [14][19] |
| Neonatal hypoxic-ischemic encephalopathy rat model | Reduced infarct volume and cerebral edema | Inhibition of TLR4/MyD88/TRIF/NF-κB pathway | [20] |
Experimental Protocol: In Vivo Neuroinflammation Model (LPS-induced)
This protocol describes a common method for inducing neuroinflammation in rodents to study the effects of neuroprotective compounds.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Saline solution
-
Rodents (mice or rats)
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before LPS challenge.
-
LPS Injection: Induce neuroinflammation by administering a single intraperitoneal injection of LPS (e.g., 0.5 mg/kg).
-
Behavioral and Tissue Analysis: At various time points after LPS injection, assess behavioral changes (e.g., sickness behavior, cognitive function). Subsequently, euthanize the animals and collect brain tissue for analysis of inflammatory markers (e.g., cytokines via ELISA or Western blot) and neuronal damage.[18][21]
Experimental Workflow: Western Blot for NF-κB Pathway Analysis
Caption: A typical workflow for Western blot analysis.
Conclusion
This compound demonstrates significant pharmacological potential as an anticancer, anti-inflammatory, and neuroprotective agent. Its efficacy is comparable to, and in some cases, surpasses that of other natural compounds, although synthetic inhibitors of specific pathways like TLR4 (TAK-242) show much higher potency in vitro. The multitargeted nature of this compound, affecting several key signaling pathways, may offer a therapeutic advantage in complex diseases. Further in vivo studies are warranted to fully elucidate its clinical potential. This guide provides a foundational resource for researchers to design and interpret future investigations into the therapeutic applications of this compound and related compounds.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarship.shu.edu [scholarship.shu.edu]
- 14. Inhibition of TLR4 Induces M2 Microglial Polarization and Provides Neuroprotection via the NLRP3 Inflammasome in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TAK-242 ameliorates epileptic symptoms in mice by inhibiting the TLR4/NF-κB signaling pathway - Dong - Annals of Translational Medicine [atm.amegroups.org]
- 16. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Small Molecules to the Rescue: Inhibition of Cytokine Signaling in Immune-mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ganoderic acid A potentiates the antioxidant effect and protection of mitochondrial membranes and reduces the apoptosis rate in primary hippocampal neurons in magnesium free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of TLR4 Induces M2 Microglial Polarization and Provides Neuroprotection via the NLRP3 Inflammasome in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TAK-242 exerts a neuroprotective effect via suppression of the TLR4/MyD88/TRIF/NF-κB signaling pathway in a neonatal hypoxic-ischemic encephalopathy rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ganoderma lucidum-Derived Meroterpenoids Show Anti-Inflammatory Activity In Vitro [mdpi.com]
Safety Operating Guide
Safe Disposal of Ganolucidic Acid A: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the ecosystem. This guide provides essential, immediate safety and logistical information for the proper disposal of Ganolucidic acid A. Adherence to these procedural steps is critical for operational safety and regulatory compliance.
This compound, a triterpenoid (B12794562) found in Ganoderma species, is not classified as a hazardous substance for transport according to its Material Safety Data Sheet (MSDS)[1]. However, as with any laboratory chemical, it is imperative to follow standard safety and disposal protocols to minimize any potential environmental impact. It may be harmful to the aquatic environment, necessitating careful disposal[1].
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative and safety-related data for this compound.
| Property | Value/Information | Source(s) |
| CAS Number | 98665-21-5 | [1] |
| Appearance | Powder | [1] |
| Storage | Long term: -20°C; Short term: 2-8°C | [1] |
| Chemical Stability | Stable under recommended storage conditions. | [1] |
| Incompatible Materials | Strong oxidizing/reducing agents, strong acids/alkalis. | [1] |
| Transport Information | Not considered hazardous for transport. | [1] |
| Environmental Precautions | Do not let product enter drains. May be harmful to the aquatic environment. | [1] |
Experimental Protocols: Disposal Procedures
The appropriate disposal method for this compound is contingent on its physical state (solid or in solution) and whether it has been contaminated with hazardous materials. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
Disposal of Solid this compound
Uncontaminated, solid this compound is generally considered non-hazardous waste.
Methodology:
-
Proper Labeling: Ensure the container holding the this compound is clearly and accurately labeled.
-
Secure Packaging: Place the primary container into a larger, durable outer container to prevent accidental spills.
-
Waste Stream: For uncontaminated solid waste, this can typically be disposed of in the regular solid waste stream[2]. If the material is contaminated with a hazardous substance, it must be treated as hazardous waste.
-
Consult EHS: Always confirm with your institution's EHS department before disposing of any chemical waste.
Disposal of this compound in Solution
Disposal of this compound solutions depends on the solvent used. Due to its potential harm to aquatic life, drain disposal is not recommended[1][2].
Methodology for Solutions in Organic Solvents (e.g., DMSO):
-
Consult EHS: Prior to disposal, review your institution's EHS guidelines for chemical solutions. Disposal of organic solvents down the drain is typically prohibited[2].
-
Waste Collection: Pour the this compound solution into a designated hazardous waste container for organic solvents[2].
-
Labeling: Ensure the hazardous waste container is correctly labeled with all its contents, including the solvent and solute.
-
Arrange for Pickup: Follow your institution's established procedures for the collection and disposal of hazardous chemical waste.
Methodology for Aqueous Solutions (Neutralization for Acidic Analogs):
While this compound itself is not strongly acidic, related acidic triterpenoids can be neutralized before disposal. This procedure for a related compound, 7-Oxo-ganoderic acid Z, is provided as a best-practice example for similar acidic compounds[3].
-
Preparation: Conduct all work in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Neutralization:
-
Slowly add a 5-10% aqueous solution of sodium bicarbonate to the stirring acidic solution.
-
Be aware of potential effervescence due to the release of carbon dioxide gas and add the bicarbonate solution gradually to control the reaction rate[3].
-
Monitor the pH of the mixture using pH indicator strips or a pH meter until it reaches a neutral range (pH 6.0-8.0)[3].
-
-
Disposal: Once neutralized and confirmed to contain no other hazardous materials, the aqueous solution can typically be disposed of down the drain with a large volume of water. Always verify this with your local regulations[3].
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ganolucidic Acid A
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of Ganolucidic acid A, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the required PPE.[1][2][3]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a good seal around the eyes.[2] A face shield offers additional protection.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[3] Gloves should be inspected before use.[1] |
| Body Protection | Lab Coat | A chemical-resistant lab coat or apron should be worn to protect clothing from splashes and spills.[2] |
| Respiratory Protection | Respirator | Use in a well-ventilated area.[2] If handling powders or in case of insufficient ventilation, use a NIOSH-approved respirator.[1] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are critical to prevent accidental exposure and contamination. The following protocol outlines the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.
-
Work in a designated area, preferably a chemical fume hood, to minimize inhalation exposure.[2]
-
Verify the functionality of emergency equipment, including safety showers and eyewash stations, before commencing work.[2]
-
Assemble all necessary materials and equipment before handling the compound.
2. Handling the Compound:
-
Don the appropriate PPE as detailed in the table above.
-
When handling the solid form, avoid the formation of dust.[1]
-
If transferring the substance, use a funnel or other appropriate tools to prevent spills.[2]
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
After handling, wash hands and any exposed skin thoroughly.[1]
3. Storage:
-
Store this compound in a tightly closed container in a dry and well-ventilated place.[1]
-
Recommended long-term storage temperature is -20°C, and short-term storage is at 2-8°C.[1]
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
-
Small Spills:
-
Large Spills:
-
Evacuate the area and restrict access.
-
Increase ventilation if it is safe to do so.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and comply with regulations.
-
Unused this compound:
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, pipette tips, and containers, should be disposed of as hazardous chemical waste.
-
-
Solutions:
-
Solutions of this compound in organic solvents should be collected in a designated hazardous waste container for organic solvents.
-
Always consult your institution's EHS department for specific disposal guidelines.[4]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
